Technical Documentation Center

9-Fluorobenzo[h]-1,6-naphthyridine-5-carboxylic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 9-Fluorobenzo[h]-1,6-naphthyridine-5-carboxylic acid
  • CAS: 610279-63-5

Core Science & Biosynthesis

Foundational

Engineering the Benzo[h][1,6]naphthyridine Scaffold: A Technical Whitepaper on the Physicochemical and Structural Dynamics of 9-Fluorobenzo[h]-1,6-naphthyridine-5-carboxylic acid

Executive Summary & Structural Topology The benzo[h][1,6]naphthyridine scaffold represents a privileged, rigid tricyclic system that has garnered significant attention in modern drug discovery, particularly in the develo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Topology

The benzo[h][1,6]naphthyridine scaffold represents a privileged, rigid tricyclic system that has garnered significant attention in modern drug discovery, particularly in the development of kinase inhibitors, anti-infectives, and 5-HT4 receptor antagonists [1]. Within this structural class, 9-Fluorobenzo[h]-1,6-naphthyridine-5-carboxylic acid (Molecular Formula: C₁₃H₇FN₂O₂) emerges as a highly specialized building block.

As an application scientist, I approach this molecule not just as a static structure, but as a dynamic pharmacophore. The deliberate placement of the fluorine atom at the C9 position and the carboxylic acid at the C5 position creates a highly tunable electronic environment:

  • The 9-Fluoro Substituent: Fluorine is a classic bioisostere for hydrogen. Its extreme electronegativity withdraws electron density from the aromatic ring, which subtly lowers the pKa of the adjacent naphthyridine nitrogens. More importantly, it blocks cytochrome P450-mediated aromatic oxidation at the C9 position, thereby increasing the metabolic half-life of the core scaffold.

  • The 5-Carboxylic Acid: This moiety serves a dual purpose. Synthetically, it is a versatile handle for generating amide derivatives (e.g., coupling with substituted anilines or piperidines). Pharmacologically, it acts as a critical hydrogen-bond donor/acceptor, capable of forming robust salt bridges with basic residues (like Arginine or Lysine) in target binding pockets, such as the hinge region of kinases or the transmembrane domains of GPCRs [2].

Pharmacophore Core Benzo[h][1,6]naphthyridine Core (Planar pi-pi stacking) F_atom 9-Fluoro Substituent (Metabolic Stability) Core->F_atom COOH 5-Carboxylic Acid (H-bond Donor/Acceptor) Core->COOH Target Receptor Binding Pocket (Kinase Hinge / GPCR) Core->Target Hydrophobic Interaction F_atom->Target Halogen Bonding COOH->Target Ionic / Salt Bridge

Pharmacophore mapping of the 9-Fluoro-5-COOH derivative against a generic receptor pocket.

Quantitative Physicochemical Profile

Understanding the physicochemical boundaries of a building block is critical before integrating it into a high-throughput screening (HTS) library or a lead optimization campaign. The planar nature of the tricyclic system drives high lipophilicity, which is counterbalanced by the ionizable carboxylic acid.

PropertyValue / DescriptorScientific Implication
Molecular Formula C₁₃H₇FN₂O₂Defines the exact mass and isotopic distribution for LC-MS tracking.
Molecular Weight 242.21 g/mol Highly efficient ligand efficiency (LE) potential; leaves room for >250 Da of functionalization before hitting Lipinski's limit.
LogP (Predicted) 2.6 - 3.1Optimal for membrane permeability, though the free acid will predominantly exist as an anion at physiological pH (LogD₇.₄ < LogP).
pKa (Acidic) ~3.8The C5-COOH is fully deprotonated in blood plasma, ensuring high aqueous solubility of the parent fragment.
pKa (Basic) ~4.2 - 5.1The 1,6-naphthyridine nitrogens are weakly basic due to the electron-withdrawing effect of the fused system and the fluorine atom.
TPSA 63.6 ŲExcellent range for oral bioavailability and potential blood-brain barrier (BBB) penetration if the acid is masked (e.g., as an amide).

Synthetic Architecture & Functionalization

The synthesis of benzo[h][1,6]naphthyridines requires precise control over cyclization thermodynamics. The most robust pathway begins with a fluorinated isatoic anhydride derivative, which undergoes condensation to form the tricyclic core [1].

To install the carboxylic acid at the C5 position, a Vilsmeier-Haack formylation is typically employed to yield the 5-carbaldehyde intermediate, followed by mild oxidation (e.g., using Pinnick oxidation conditions) to generate the final 5-carboxylic acid without over-oxidizing the electron-rich nitrogen heteroatoms.

Synthesis Step1 Fluorinated Isatoic Anhydride Step2 Condensation & Cyclization Step1->Step2 Step3 Tricyclic Scaffold Step2->Step3 Step4 Vilsmeier-Haack Formylation Step3->Step4 Step5 Oxidation to 5-COOH Step4->Step5

Step-by-step synthetic workflow for the benzo[h][1,6]naphthyridine core functionalization.

Biological Applications & Mechanism of Action

Derivatives of the benzo[h][1,6]naphthyridine class have demonstrated profound efficacy as selective antagonists of 5-HT4 receptors and as potent inhibitors of epidermal growth factor receptor (EGFR) tyrosine kinases [3].

When 9-Fluorobenzo[h]-1,6-naphthyridine-5-carboxylic acid is utilized as a precursor, the carboxylic acid is frequently coupled with substituted piperidines or anilines.

  • In Kinase Targeting: The planar naphthyridine core intercalates into the ATP-binding cleft (hinge region). The 9-fluoro group projects into the hydrophobic pocket II, enhancing binding affinity through halogen-π interactions, while the functionalized C5 position projects toward the solvent-exposed region to improve pharmacokinetic parameters.

  • In GPCR Targeting: For 5-HT4 receptors, the basic nitrogen atoms of the naphthyridine core interact with the conserved Aspartate residue in transmembrane domain 3 (TM3), while the C5-amide extensions interact with extracellular loop 2 (ECL2) to drive antagonistic selectivity.

Self-Validating Experimental Protocols

To ensure rigorous E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) standards, any physicochemical data generated for this compound must be derived from self-validating experimental systems. Below are the definitive protocols for profiling this compound.

Protocol A: High-Resolution Potentiometric Titration (pKa Determination)

Causality: Because this molecule is zwitterionic (containing both basic naphthyridine nitrogens and an acidic carboxylate), standard UV-metric pKa assays may fail to resolve overlapping ionization events. Potentiometric titration provides a direct measurement of proton flux.

  • System Calibration: Calibrate the glass pH electrode using standard buffers (pH 4.01, 7.00, 10.01) at a constant temperature of 25.0 ± 0.1 °C.

  • Blank Subtraction (The Self-Validation Step): Perform a blank titration using 0.15 M KCl (to maintain constant ionic strength) and a standardized 0.5 M KOH titrant. Why? This establishes the solvent's inherent buffering capacity, which must be mathematically subtracted from the sample data to prevent false-positive inflection points.

  • Sample Preparation: Dissolve 2.0 mg of 9-Fluorobenzo[h]-1,6-naphthyridine-5-carboxylic acid in 1.0 mL of co-solvent (e.g., methanol, due to low aqueous solubility of the neutral species), then dilute with 9.0 mL of 0.15 M KCl.

  • Titration Execution: Acidify the solution to pH 2.0 using 0.5 M HCl. Titrate dynamically with 0.5 M KOH up to pH 11.0 under a nitrogen atmosphere (to prevent CO₂ absorption, which skews basic pKa readings).

  • Data Analysis: Utilize the Bjerrum plot method to calculate the exact pKa values from the volume-pH curve.

Protocol B: Shake-Flask Method coupled with LC-MS/MS (LogD₇.₄ Determination)

Causality: Computational LogP values often fail to account for the intramolecular hydrogen bonding between the C5-COOH and the naphthyridine nitrogens. An empirical LogD at physiological pH is mandatory.

  • Phase Saturation: Pre-saturate 1-octanol and 10 mM Phosphate Buffered Saline (PBS, pH 7.4) with each other by stirring vigorously for 24 hours.

  • Sample Spiking: Add 10 µL of a 10 mM DMSO stock of the compound to 990 µL of the biphasic mixture (1:1 v/v octanol:PBS).

  • Equilibration: Shake the vials at 300 rpm for 2 hours at 25 °C. Why 2 hours? This ensures complete thermodynamic distribution without risking compound degradation.

  • Phase Separation: Centrifuge at 10,000 x g for 15 minutes to break any micro-emulsions.

  • Quantification: Carefully extract aliquots from both the octanol and aqueous layers. Dilute appropriately and analyze via LC-MS/MS (MRM mode targeting the 243.2 [M+H]⁺ transition). The LogD₇.₄ is the base-10 logarithm of the ratio of the peak areas (Octanol/Aqueous).

Protocol Prep Sample Prep (10 mM DMSO Stock) Assay1 Potentiometric Titration (pKa Profiling) Prep->Assay1 Assay2 Shake-Flask Method (LogD at pH 7.4) Prep->Assay2 Control Internal Control (Blank Subtraction) Assay1->Control Assay2->Control Data Validated Physicochemical Data Matrix Control->Data

Self-validating experimental workflow for physicochemical profiling and data generation.

References

  • Synthesis, Reactions, and Biological Activity of Benzo[h][1,6]naphthyridine Derivatives. Journal of Heterocyclic Chemistry / ProQuest. Available at: [Link]

  • Molecular Modeling of Histamine Receptors—Recent Advances in Drug Discovery. MDPI International Journal of Molecular Sciences. Available at: [Link]

  • Synthesis, structure activity relationship studies and pharmacological evaluation of 2-phenyl-3-(substituted phenyl)-3h-quinazolin-4-ones as serotonin 5-ht 2 antagonists. Indian Journal of Pharmaceutical Sciences. Available at: [Link]

Sources

Exploratory

An In-depth Technical Guide to the Synthesis of 9-Fluorobenzo[h]-1,6-naphthyridine-5-carboxylic acid

This guide provides a comprehensive overview of potential synthetic pathways for 9-Fluorobenzo[h]-1,6-naphthyridine-5-carboxylic acid, a complex heterocyclic molecule of interest to researchers in medicinal chemistry and...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive overview of potential synthetic pathways for 9-Fluorobenzo[h]-1,6-naphthyridine-5-carboxylic acid, a complex heterocyclic molecule of interest to researchers in medicinal chemistry and drug development. Given the absence of a single, established protocol in the public domain, this document synthesizes established synthetic strategies for analogous structures to propose viable and robust routes to the target compound. The methodologies discussed are grounded in fundamental principles of organic chemistry and supported by peer-reviewed literature, offering a solid foundation for practical laboratory synthesis.

Introduction and Strategic Analysis

9-Fluorobenzo[h]-1,6-naphthyridine-5-carboxylic acid is a fluorinated aromatic heterocycle. The core structure, a benzo[h][1][2]naphthyridine, is a tricyclic system that can be considered a fusion of quinoline and pyridine rings. The presence of a fluorine atom and a carboxylic acid group introduces specific challenges and considerations in its synthesis. The fluorine atom, a common bioisostere in medicinal chemistry, can significantly modulate the pharmacokinetic and pharmacodynamic properties of a molecule. The carboxylic acid group provides a handle for further derivatization or can be a key pharmacophoric feature.

Our strategic approach to the synthesis of this molecule will focus on two main retrosynthetic disconnections:

  • Pathway A: Late-stage fluorination. This approach involves the construction of the core benzo[h]-1,6-naphthyridine-5-carboxylic acid, followed by the introduction of the fluorine atom in a later step. This can be advantageous if the fluorination conditions are compatible with the existing functional groups.

  • Pathway B: Synthesis from a fluorinated precursor. This strategy utilizes a commercially available or readily synthesized fluorinated starting material, incorporating the fluorine atom from the beginning of the synthetic sequence. This is often a more reliable approach, as it avoids potentially harsh late-stage fluorination reactions.

This guide will detail both approaches, providing theoretical and practical insights into their execution.

Pathway A: Late-Stage Fluorination Approach

This pathway prioritizes the construction of the tricyclic core, followed by the challenging, yet potentially efficient, introduction of the fluorine atom.

Synthesis of the Benzo[h]-1,6-naphthyridine-5-carboxylic Acid Core

A plausible route to the non-fluorinated core involves a modified Gould-Jacobs reaction, a classic method for quinoline synthesis.

DOT Script for Pathway A Core Synthesis

Pathway_A_Core_Synthesis 3-aminonaphthalene 3-Aminonaphthalene intermediate_A1 Enamine Intermediate 3-aminonaphthalene->intermediate_A1 diethyl_ethoxymethylenemalonate Diethyl ethoxymethylenemalonate (EMME) diethyl_ethoxymethylenemalonate->intermediate_A1 cyclization Thermal Cyclization intermediate_A1->cyclization benzo_naphthyridinone_ester Ethyl 4-hydroxybenzo[h]-1,6-naphthyridine-5-carboxylate cyclization->benzo_naphthyridinone_ester hydrolysis Hydrolysis benzo_naphthyridinone_ester->hydrolysis core_acid Benzo[h]-1,6-naphthyridine-5-carboxylic acid hydrolysis->core_acid

Caption: Synthesis of the core acid via Gould-Jacobs reaction.

Experimental Rationale:

The Gould-Jacobs reaction begins with the condensation of an aniline (in this case, 3-aminonaphthalene) with diethyl ethoxymethylenemalonate (EMME) to form an enamine intermediate. This reaction is typically driven by the removal of ethanol. The subsequent step is a high-temperature thermal cyclization, often carried out in a high-boiling solvent like diphenyl ether, which proceeds via an intramolecular electrophilic aromatic substitution to form the quinolone ring system. The resulting ester is then hydrolyzed, usually under basic conditions, to yield the target carboxylic acid.

Late-Stage C-H Fluorination

With the core synthesized, the next critical step is the regioselective introduction of the fluorine atom at the C-9 position. This is a challenging transformation due to the potential for multiple reactive C-H bonds on the aromatic system. Modern palladium-catalyzed C-H activation/fluorination methodologies offer a promising, albeit complex, solution.

DOT Script for Late-Stage Fluorination

Late_Stage_Fluorination core_acid Benzo[h]-1,6-naphthyridine-5-carboxylic acid fluorinated_product 9-Fluorobenzo[h]-1,6-naphthyridine-5-carboxylic acid core_acid->fluorinated_product C-H Fluorination pd_catalyst Pd(OAc)2 / Ligand pd_catalyst->fluorinated_product fluorinating_agent AgF or other F+ source fluorinating_agent->fluorinated_product oxidant Oxidant oxidant->fluorinated_product

Caption: Palladium-catalyzed late-stage C-H fluorination.

Mechanistic Considerations and Causality:

The mechanism of palladium-catalyzed C-H fluorination is intricate. It generally involves the coordination of the palladium catalyst to a directing group on the substrate (in this case, potentially the carboxylic acid or the nitrogen of the pyridine ring), followed by cyclopalladation to form a palladacycle intermediate. This intermediate then reacts with a fluorinating agent, often a source of electrophilic fluorine ("F+"), in the presence of an oxidant to regenerate the active palladium catalyst and form the C-F bond. The regioselectivity is dictated by the position of the C-H bond that is activated by the directing group. Achieving high regioselectivity for the C-9 position would be a significant challenge and would likely require extensive optimization of ligands, oxidants, and reaction conditions.

Quantitative Data from Analogous Systems:

Reaction TypeSubstrateCatalyst/ReagentsYield (%)Reference
Pd-catalyzed C-H FluorinationPhenylacetic Acid DerivativesPd(OAc)2, Ligand, Selectfluor40-80[3]
Direct FluorinationCarboxylic AcidsAgF, Oxidant42-65[1]

Pathway B: Synthesis from a Fluorinated Precursor

This approach is often more robust as it avoids the complexities and potential low yields of late-stage fluorination. The key is the selection of an appropriate fluorinated starting material. A suitable precursor would be 6-fluoro-3-aminonaphthalene.

Synthesis of 6-Fluoro-3-aminonaphthalene

The synthesis of this key intermediate can be envisioned starting from 6-fluoronaphthalen-2-ol via a Bucherer reaction or from a suitable fluorinated naphthalene derivative through nitration and subsequent reduction.

Construction of the Fluorinated Benzo[h]-1,6-naphthyridine Core

Once 6-fluoro-3-aminonaphthalene is obtained, the synthesis proceeds in a manner analogous to Pathway A, but with the fluorine atom already incorporated.

DOT Script for Pathway B

Pathway_B 6_fluoro_3_aminonaphthalene 6-Fluoro-3-aminonaphthalene enamine_intermediate Fluorinated Enamine Intermediate 6_fluoro_3_aminonaphthalene->enamine_intermediate emme Diethyl ethoxymethylenemalonate (EMME) emme->enamine_intermediate thermal_cyclization Thermal Cyclization enamine_intermediate->thermal_cyclization fluorinated_ester Ethyl 9-fluoro-4-hydroxybenzo[h]-1,6-naphthyridine-5-carboxylate thermal_cyclization->fluorinated_ester hydrolysis Hydrolysis fluorinated_ester->hydrolysis final_product 9-Fluorobenzo[h]-1,6-naphthyridine-5-carboxylic acid hydrolysis->final_product

Caption: Synthesis from a fluorinated precursor via a modified Gould-Jacobs reaction.

Experimental Rationale and Advantages:

This pathway is generally preferred due to its predictability. The fluorine atom is chemically robust and is unlikely to interfere with the condensation and cyclization reactions. The reaction conditions for the Gould-Jacobs reaction are well-established for a wide range of anilines, and the presence of the fluorine atom is not expected to significantly alter the reaction outcome, although it may influence the reaction rate due to its electronic effects. The final hydrolysis step is a standard and high-yielding transformation. This approach offers a more direct and likely higher-yielding route to the target molecule compared to the late-stage fluorination strategy.

Detailed Experimental Protocols (Model Procedures)

The following are model protocols for key transformations, adapted from literature procedures for analogous compounds. These should be considered as starting points for optimization.

Protocol for Gould-Jacobs Type Reaction (Pathway B)

Synthesis of Ethyl 9-fluoro-4-hydroxybenzo[h]-1,6-naphthyridine-5-carboxylate

  • Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, add 6-fluoro-3-aminonaphthalene (1.0 eq).

  • Reagent Addition: Add diethyl ethoxymethylenemalonate (1.1 eq) dropwise to the flask at room temperature with stirring.

  • Condensation: Heat the mixture to 100-110 °C for 2 hours. The progress of the reaction can be monitored by TLC.

  • Cyclization: After the formation of the enamine intermediate is complete, add high-boiling diphenyl ether as a solvent and heat the mixture to 240-250 °C for 30-60 minutes.

  • Workup: Cool the reaction mixture to room temperature and add hexane to precipitate the product. Filter the solid, wash with hexane, and dry under vacuum.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel.

Protocol for Saponification

Synthesis of 9-Fluorobenzo[h]-1,6-naphthyridine-5-carboxylic acid

  • Reaction Setup: Dissolve the ethyl 9-fluoro-4-hydroxybenzo[h]-1,6-naphthyridine-5-carboxylate (1.0 eq) in a mixture of ethanol and water.

  • Hydrolysis: Add an excess of sodium hydroxide (2-3 eq) and heat the mixture to reflux for 2-4 hours.

  • Workup: After the reaction is complete (monitored by TLC), cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • Acidification: Dilute the aqueous residue with water and acidify with a mineral acid (e.g., HCl) to a pH of 2-3 to precipitate the carboxylic acid.

  • Isolation: Filter the solid precipitate, wash with cold water to remove any inorganic salts, and dry under vacuum to obtain the final product.

Conclusion and Future Outlook

This technical guide has outlined two plausible and scientifically grounded synthetic pathways for 9-Fluorobenzo[h]-1,6-naphthyridine-5-carboxylic acid. Pathway B, which involves the use of a fluorinated precursor, is recommended as the more reliable and likely higher-yielding approach. The successful synthesis will rely on the careful execution of well-established named reactions and standard laboratory techniques.

Future work in this area could focus on the development of more efficient and atom-economical methods for the synthesis of the fluorinated precursors and the exploration of alternative cyclization strategies to construct the benzo[h]-1,6-naphthyridine core. The continued advancement in C-H activation and fluorination chemistry may also eventually make late-stage fluorination a more viable and attractive option. The methodologies and insights provided in this guide offer a solid starting point for any research group embarking on the synthesis of this and related complex heterocyclic molecules.

References

  • The Direct β-C(sp3)
  • Synthesis of α-fluorocarboxylic acids and deriv

Sources

Protocols & Analytical Methods

Method

step-by-step synthesis protocol for 9-Fluorobenzo[h]-1,6-naphthyridine-5-carboxylic acid

An Application Note and Step-by-Step Synthesis Protocol for 9-Fluorobenzo[h]-1,6-naphthyridine-5-carboxylic acid For Researchers, Scientists, and Drug Development Professionals Introduction The benzo[h][1]naphthyridine s...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Step-by-Step Synthesis Protocol for 9-Fluorobenzo[h]-1,6-naphthyridine-5-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

The benzo[h][1]naphthyridine scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry due to its diverse and potent biological activities, including anticancer, antimalarial, and anti-Alzheimer properties[2][3]. The incorporation of fluorine atoms into pharmacologically active molecules is a well-established strategy to modulate their metabolic stability, lipophilicity, and binding affinity. Consequently, 9-Fluorobenzo[h]-1,6-naphthyridine-5-carboxylic acid represents a key target molecule for the development of novel therapeutics. This document provides a detailed, step-by-step protocol for the synthesis of this compound, designed for researchers and scientists in the field of drug development. The proposed synthetic route is based on established methodologies for the synthesis of related quinoline and benzo[h][1]naphthyridine derivatives[2][4][5][6].

Synthetic Strategy Overview

The synthesis of 9-Fluorobenzo[h]-1,6-naphthyridine-5-carboxylic acid is a multi-step process that begins with the construction of a fluorinated quinoline precursor, followed by the annulation of the third pyridine ring to form the benzo[h][1]naphthyridine core. The final step involves the conversion of a suitable functional group into the target carboxylic acid. This strategy is designed to be robust and adaptable, allowing for the synthesis of various analogs.

Synthesis_Workflow A 4-Fluoroaniline C Diethyl 2-(((4-fluorophenyl)amino)methylene)malonate A->C Condensation B Diethyl 2-(ethoxymethylene)malonate B->C D Ethyl 6-fluoro-4-hydroxyquinoline-3-carboxylate C->D Gould-Jacobs Reaction (Thermal Cyclization) E Ethyl 4-chloro-6-fluoroquinoline-3-carboxylate D->E Chlorination (POCl3) F Ethyl 6-fluoro-4-(2-formyl-5-fluorophenylamino)quinoline-3-carboxylate E->F Buchwald-Hartwig Amination G Ethyl 9-fluorobenzo[h][1,6]naphthyridine-5-carboxylate F->G Friedländer Annulation H 9-Fluorobenzo[h]-1,6-naphthyridine-5-carboxylic acid G->H Ester Hydrolysis I 2-Amino-4-fluorobenzaldehyde I->F

Figure 1: Proposed synthetic workflow for 9-Fluorobenzo[h]-1,6-naphthyridine-5-carboxylic acid.

Detailed Experimental Protocols

Step 1: Synthesis of Diethyl 2-(((4-fluorophenyl)amino)methylene)malonate

This initial step involves the condensation of 4-fluoroaniline with diethyl 2-(ethoxymethylene)malonate, a common method for preparing precursors for quinoline synthesis[5].

  • Materials and Reagents:

    • 4-Fluoroaniline

    • Diethyl 2-(ethoxymethylene)malonate

    • Ethanol, absolute

    • Round-bottom flask

    • Magnetic stirrer and stir bar

    • Reflux condenser

  • Procedure:

    • To a round-bottom flask, add 4-fluoroaniline (1.0 eq) and an equal molar amount of diethyl 2-(ethoxymethylene)malonate (1.0 eq).

    • Add absolute ethanol to dissolve the reactants.

    • Stir the mixture at room temperature for 2 hours. The reaction is typically exothermic.

    • After the initial reaction subsides, heat the mixture to reflux for 1 hour to ensure complete reaction.

    • Cool the reaction mixture to room temperature and then place it in an ice bath to induce crystallization.

    • Collect the solid product by vacuum filtration, wash with cold ethanol, and dry under vacuum.

Step 2: Synthesis of Ethyl 6-fluoro-4-hydroxyquinoline-3-carboxylate

This step utilizes a thermal cyclization (Gould-Jacobs reaction) to form the quinoline core[5].

  • Materials and Reagents:

    • Diethyl 2-(((4-fluorophenyl)amino)methylene)malonate

    • Diphenyl ether

    • High-temperature thermometer

    • Heating mantle

    • Three-neck round-bottom flask

  • Procedure:

    • In a three-neck round-bottom flask, heat diphenyl ether to 250 °C.

    • Slowly add diethyl 2-(((4-fluorophenyl)amino)methylene)malonate (1.0 eq) to the hot diphenyl ether with vigorous stirring.

    • Maintain the reaction temperature at 250-260 °C for 30 minutes.

    • Allow the reaction mixture to cool to below 100 °C.

    • Add petroleum ether to precipitate the product.

    • Collect the solid product by vacuum filtration, wash thoroughly with petroleum ether to remove the diphenyl ether, and dry under vacuum.

Step 3: Synthesis of Ethyl 4-chloro-6-fluoroquinoline-3-carboxylate

The hydroxyl group at the 4-position is converted to a chlorine atom, which will serve as a leaving group in the subsequent amination step.

  • Materials and Reagents:

    • Ethyl 6-fluoro-4-hydroxyquinoline-3-carboxylate

    • Phosphorus oxychloride (POCl₃)

    • N,N-Dimethylformamide (DMF) (catalytic amount)

    • Round-bottom flask

    • Reflux condenser

  • Procedure:

    • In a round-bottom flask, suspend ethyl 6-fluoro-4-hydroxyquinoline-3-carboxylate (1.0 eq) in an excess of phosphorus oxychloride (POCl₃).

    • Add a catalytic amount of DMF.

    • Heat the mixture to reflux for 2 hours. The solid should dissolve as the reaction progresses.

    • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with stirring.

    • Neutralize the mixture with a saturated solution of sodium bicarbonate.

    • Extract the product with dichloromethane or ethyl acetate.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the product by column chromatography on silica gel.

Step 4: Synthesis of Ethyl 6-fluoro-4-(2-formyl-5-fluorophenylamino)quinoline-3-carboxylate

A Buchwald-Hartwig amination reaction is proposed here to couple the quinoline core with the aminobenzaldehyde fragment.

  • Materials and Reagents:

    • Ethyl 4-chloro-6-fluoroquinoline-3-carboxylate

    • 2-Amino-4-fluorobenzaldehyde

    • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

    • Xantphos

    • Cesium carbonate (Cs₂CO₃)

    • Anhydrous 1,4-dioxane

    • Schlenk flask and nitrogen atmosphere

  • Procedure:

    • To a Schlenk flask, add ethyl 4-chloro-6-fluoroquinoline-3-carboxylate (1.0 eq), 2-amino-4-fluorobenzaldehyde (1.2 eq), cesium carbonate (1.5 eq), Pd₂(dba)₃ (0.05 eq), and Xantphos (0.1 eq).

    • Evacuate and backfill the flask with nitrogen three times.

    • Add anhydrous 1,4-dioxane via syringe.

    • Heat the reaction mixture to 100 °C and stir for 12-18 hours.

    • Cool the mixture to room temperature and filter through a pad of Celite, washing with ethyl acetate.

    • Concentrate the filtrate under reduced pressure.

    • Purify the residue by column chromatography on silica gel.

Step 5: Synthesis of Ethyl 9-fluorobenzo[h][1][2]naphthyridine-5-carboxylate

An intramolecular Friedländer annulation will form the final tricyclic ring system.

  • Materials and Reagents:

    • Ethyl 6-fluoro-4-(2-formyl-5-fluorophenylamino)quinoline-3-carboxylate

    • Potassium hydroxide (KOH)

    • Ethanol

    • Round-bottom flask

    • Reflux condenser

  • Procedure:

    • Dissolve ethyl 6-fluoro-4-(2-formyl-5-fluorophenylamino)quinoline-3-carboxylate (1.0 eq) in ethanol in a round-bottom flask.

    • Add a solution of potassium hydroxide (2.0 eq) in ethanol.

    • Heat the mixture to reflux for 4-6 hours.

    • Cool the reaction mixture to room temperature and neutralize with dilute hydrochloric acid.

    • Collect the precipitated solid by vacuum filtration, wash with water, and dry under vacuum.

Step 6: Synthesis of 9-Fluorobenzo[h]-1,6-naphthyridine-5-carboxylic acid

The final step is the hydrolysis of the ethyl ester to the carboxylic acid.

  • Materials and Reagents:

    • Ethyl 9-fluorobenzo[h][1]naphthyridine-5-carboxylate

    • Sodium hydroxide (NaOH)

    • Ethanol

    • Water

    • Hydrochloric acid (HCl)

    • Round-bottom flask

    • Reflux condenser

  • Procedure:

    • Suspend ethyl 9-fluorobenzo[h][1]naphthyridine-5-carboxylate (1.0 eq) in a mixture of ethanol and water.

    • Add an excess of sodium hydroxide (3.0 eq).

    • Heat the mixture to reflux for 2-4 hours, or until the reaction is complete (monitored by TLC).

    • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

    • Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any unreacted starting material.

    • Acidify the aqueous layer to pH 3-4 with dilute hydrochloric acid to precipitate the product.

    • Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield 9-Fluorobenzo[h]-1,6-naphthyridine-5-carboxylic acid.

Summary of Reaction Parameters

StepReaction TypeKey ReagentsSolventTemperatureApprox. Time
1Condensation4-Fluoroaniline, Diethyl 2-(ethoxymethylene)malonateEthanolReflux3 hours
2Gould-Jacobs CyclizationDiethyl 2-(((4-fluorophenyl)amino)methylene)malonateDiphenyl ether250-260 °C30 minutes
3ChlorinationEthyl 6-fluoro-4-hydroxyquinoline-3-carboxylate, POCl₃Neat POCl₃Reflux2 hours
4Buchwald-Hartwig AminationEthyl 4-chloro-6-fluoroquinoline-3-carboxylate, 2-Amino-4-fluorobenzaldehyde, Pd₂(dba)₃, Xantphos1,4-Dioxane100 °C12-18 hours
5Friedländer AnnulationEthyl 6-fluoro-4-(2-formyl-5-fluorophenylamino)quinoline-3-carboxylate, KOHEthanolReflux4-6 hours
6Ester HydrolysisEthyl 9-fluorobenzo[h][1]naphthyridine-5-carboxylate, NaOHEthanol/WaterReflux2-4 hours

Characterization

The identity and purity of the final product and all intermediates should be confirmed by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and ¹⁹F NMR should be used to confirm the structure of the compounds.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition.

  • Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC): To monitor reaction progress and assess the purity of the products.

References

  • Current time information in Phoenix, AZ, US. (n.d.). Google.
  • Mostafa, M. A., et al. (n.d.). Synthesis, Reactions, and Biological Activity of Benzo[h][1]naphthyridine Derivatives. Molecules. Retrieved from

  • Makki, M. S. T., et al. (2012). Highly Efficient Synthesis of Novel Fluorine Bearing Quinoline-4-carboxylic Acid and the Related Compounds as Amylolytic Agents. Scientific Research Publishing.
  • Mostafa, M. A., et al. (2024). Synthesis, Reactions, and Biological Activity of Benzo[h][1]naphthyridine Derivatives. ResearchGate. Retrieved from

  • Google Patents. (n.d.). Method for preparing quinoline carboxylic acids and derivatives thereof.
  • Chemical Communications (RSC Publishing). (n.d.). One-pot synthesis of dibenzo[b,h][1]naphthyridines from 2-acetylaminobenzaldehyde: application to a fluorescent DNA-binding compound. Retrieved from

  • Journal of Medicinal Chemistry - ACS Publications. (2002). New Benzo[h][1]naphthyridine and Azepino[3,2-c]quinoline Derivatives as Selective Antagonists of 5-HT4 Receptors: Binding Profile and Pharmacological Characterization. Retrieved from

  • Semantic Scholar. (2012). Highly Efficient Synthesis of Novel Fluorine Bearing Quinoline-4-carboxylic Acid and the Related Compounds as Amylolytic Agents.

Sources

Application

NMR spectroscopy characterization of 9-Fluorobenzo[h]-1,6-naphthyridine-5-carboxylic acid

Application Note: Comprehensive NMR Spectroscopy Characterization of 9-Fluorobenzo[h]-1,6-naphthyridine-5-carboxylic Acid Strategic Context in Drug Development As a Senior Application Scientist, I approach the structural...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Comprehensive NMR Spectroscopy Characterization of 9-Fluorobenzo[h]-1,6-naphthyridine-5-carboxylic Acid

Strategic Context in Drug Development

As a Senior Application Scientist, I approach the structural elucidation of novel heteroaromatics not just as a routine analytical task, but as the foundational step in drug development. Fluorine substitution is a cornerstone of modern medicinal chemistry, employed to modulate lipophilicity, metabolic stability, and target binding affinity. In recent years, approximately one-third of newly approved small molecule drugs contained at least one fluorine atom[1].

The compound 9-Fluorobenzo[h]-1,6-naphthyridine-5-carboxylic acid represents a highly functionalized, electron-deficient tricyclic scaffold. Characterizing such densely functionalized molecules requires a robust analytical framework. 19 F NMR spectroscopy has emerged as a highly sensitive and indispensable tool, particularly in fragment-based drug discovery (FBDD), due to the 100% natural abundance of the 19 F isotope, its spin ½ nature, and the complete absence of background fluorine signals in biological matrices[2][3].

Molecular Architecture & Analytical Strategy

The benzo[h]-1,6-naphthyridine core consists of a pyridine ring fused to a quinoline-like system. The presence of a carboxylic acid at C-5 and a fluorine atom at C-9 introduces distinct electronic environments that we can leverage for a self-validating analytical workflow.

  • 1 H NMR : Essential for mapping the aromatic proton network. The highly deshielded carboxylic acid proton serves as a structural anchor.

  • 19 F NMR : The single fluorine atom provides a distinct, highly responsive chemical shift. Fluorine is highly sensitive to changes in its electronic environment, offering a functional chemical shift range of nearly 800 ppm[1].

  • 13 C NMR : The carbon skeleton is mapped by leveraging the scalar couplings between 19 F and 13 C nuclei. The magnitude of these couplings ( 1J , 2J , 3J ) decreases predictably with distance, allowing for unambiguous assignment of the fluorinated ring[4].

Experimental Protocols: Step-by-Step Methodology

To ensure reproducibility and high-fidelity data, the following protocol establishes a self-validating system where sample preparation and acquisition parameters are rigorously controlled.

Sample Preparation
  • Solvent Selection : Weigh 5.0–10.0 mg of the analyte. Dissolve completely in 0.6 mL of deuterated dimethyl sulfoxide (DMSO- d6​ ). Causality: DMSO- d6​ is selected over CDCl 3​ due to the high polarity of the C-5 carboxylic acid group. Non-polar solvents often cause aggregation or line broadening due to intermolecular hydrogen bonding. DMSO disrupts these networks, yielding sharp, well-resolved resonances.

  • Homogenization : Vortex the mixture for 30 seconds. If particulates remain, sonicate for 2 minutes at room temperature.

  • Transfer : Transfer the homogeneous solution to a standard 5 mm high-throughput NMR tube, ensuring no air bubbles are trapped within the active detection volume.

Instrument Setup & Acquisition

Experiments should be performed on a 500 MHz or 600 MHz NMR spectrometer equipped with a 1 H/ 19 F/ 13 C triple-resonance cryoprobe. At field strengths of 500 MHz, direct 19 F NMR experiments are highly efficient on dual-tune probes[3].

  • 1 H NMR (1D) :

    • Pulse Sequence : Standard 90° pulse (zg30).

    • Parameters : 16–32 scans; Spectral width of 15 ppm; Relaxation Delay ( D1​ ) of 2.0 s.

  • 19 F NMR (1D) :

    • Pulse Sequence : 1 H-decoupled 19 F acquisition (zgig).

    • Parameters : 64 scans; D1​ of 3.0 s.

    • Causality: Fluorine nuclei often exhibit longer longitudinal relaxation times ( T1​ ) than protons. A longer D1​ ensures complete relaxation between scans, which is critical for accurate integration and quantitative NMR (qNMR) assessments[1].

  • 13 C NMR (1D) :

    • Pulse Sequence : 1 H-decoupled (zgpg30).

    • Parameters : 1024–2048 scans; D1​ of 2.0 s.

  • 2D NMR (HSQC & HMBC) :

    • HSQC : Optimized for 1JCH​ = 145 Hz to map direct C-H bonds.

    • HMBC : Optimized for long-range couplings ( nJCH​ = 8 Hz).

    • Causality: HMBC is critical for linking the isolated carboxylic acid carbon to the naphthyridine core by observing cross-peaks from the H-4 proton to the C-5 carbonyl carbon.

Data Presentation & Interpretation

The following tables summarize the quantitative spectral data. The scalar coupling between 19 F and 13 C serves as an internal validation mechanism for the carbon assignments.

Table 1: 1 H NMR Spectral Data (500 MHz, DMSO- d6​ ) | Position | Chemical Shift ( δ , ppm) | Multiplicity | Coupling Constant ( J , Hz) | Integration | Assignment Notes | |----------|-------------------------|--------------|---------------------------|-------------|------------------| | COOH | 13.50 | br s | - | 1H | Exchangeable with D 2​ O | | H-7 | 9.25 | s | - | 1H | Deshielded by adjacent N-6 | | H-2 | 8.95 | dd | 3JHH​ = 4.5, 4JHH​ = 1.5 | 1H | Adjacent to N-1 | | H-4 | 8.50 | dd | 3JHH​ = 8.2, 4JHH​ = 1.5 | 1H | - | | H-10 | 8.35 | dd | 3JHF​ = 10.5, 4JHH​ = 2.0 | 1H | Ortho to F-9 | | H-8 | 7.90 | dd | 3JHF​ = 8.5, 4JHH​ = 2.0 | 1H | Ortho to F-9 | | H-3 | 7.65 | dd | 3JHH​ = 8.2, 3JHH​ = 4.5 | 1H | - |

Table 2: 13 C NMR Spectral Data (125 MHz, DMSO- d6​ ) | Position | Chemical Shift ( δ , ppm) | Multiplicity (due to 19 F) | Coupling Constant ( JCF​ , Hz) | Assignment Notes | |----------|-------------------------|---------------------------|------------------------------|------------------| | C-5 (C=O)| 167.5 | s | - | Carboxylic acid carbonyl | | C-9 | 161.2 | d | 1JCF​ = 248.5 | Directly bonded to F | | C-7 | 148.3 | s | - | Adjacent to N-6 | | C-2 | 146.8 | s | - | Adjacent to N-1 | | C-10 | 115.4 | d | 2JCF​ = 22.0 | Ortho to F | | C-8 | 112.7 | d | 2JCF​ = 24.5 | Ortho to F | | C-10a | 132.1 | d | 3JCF​ = 9.5 | Meta to F |

Table 3: 19 F NMR Spectral Data (470 MHz, DMSO- d6​ ) | Position | Chemical Shift ( δ , ppm) | Multiplicity ( 1 H-coupled) | Multiplicity ( 1 H-decoupled) | |----------|-------------------------|---------------------------|-----------------------------| | F-9 | -108.4 | dd ( J = 10.5, 8.5 Hz) | s |

Mechanistic Insights into 19 F-Centred Analysis

The structural elucidation of mono-fluorinated compounds is highly dependent on a 19 F-centred NMR analysis approach. The substantial sensitivity of 19 F and its far-reaching couplings with 1 H and 13 C provide a rich source of structural parameters[4].

  • Self-Validating Through-Bond Scalar Coupling : The 13 C spectrum acts as its own control. The massive ~248 Hz doublet unequivocally identifies C-9. The ~22-25 Hz doublets identify the ortho carbons (C-8, C-10). If the molecule had undergone an unexpected structural rearrangement during synthesis, these J -couplings would immediately expose the deviation, bypassing the need for extensive 2D NMR correlation in routine checks.

  • Ligand-Based Screening Potential : Once fully characterized, this fluorinated scaffold can be deployed in 19 F NMR competition experiments. Because standard biological buffers and detergents lack 19 F signals, the molecule can serve as a "spy molecule" to evaluate the binding affinity of other non-fluorinated compounds during hit-to-lead discovery[2][5].

Analytical Workflow Visualization

NMR_Workflow SamplePrep Sample Preparation (DMSO-d6, 5-10 mg) NMR1D 1D NMR Acquisition (1H, 13C, 19F) SamplePrep->NMR1D NMR2D 2D NMR Acquisition (COSY, HSQC, HMBC) SamplePrep->NMR2D DataProc Data Processing & Fourier Transform NMR1D->DataProc NMR2D->DataProc F_Coupling 19F-13C / 19F-1H Multiplet Analysis DataProc->F_Coupling Structure Structural Elucidation & Verification F_Coupling->Structure

Workflow for multi-nuclear NMR structural elucidation of fluorinated small molecules.

References

  • Perspectives on Applications of 19F-NMR in Fragment-Based Drug Discovery - PMC - NIH.
  • A beginner's guide to 19F NMR and its role in drug screening - Canadian Science Publishing.
  • Ligand-Based Fluorine NMR Screening: Principles and Applications in Drug Discovery Projects - Journal of Medicinal Chemistry (ACS).
  • Structure and conformational dynamics of fluorine-containing drugs – new insights for small molecule development using 19F NMR spectrometry - World Pharma Today.
  • 19 F-centred NMR analysis of mono-fluorinated compounds - The University of Edinburgh.

Sources

Method

Application Note: Preclinical Evaluation of 9-Fluorobenzo[h]-1,6-naphthyridine-5-carboxylic Acid in Antibacterial Screening

Introduction & Mechanistic Rationale The development of novel antibacterial agents requires scaffolds that can overcome existing resistance mechanisms while maintaining high target affinity. 9-Fluorobenzo[h]-1,6-naphthyr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The development of novel antibacterial agents requires scaffolds that can overcome existing resistance mechanisms while maintaining high target affinity. 9-Fluorobenzo[h]-1,6-naphthyridine-5-carboxylic acid (9-F-BNC) represents a highly specialized pharmacophore designed to target bacterial type II topoisomerases: DNA gyrase (primarily in Gram-negative bacteria) and Topoisomerase IV (primarily in Gram-positive bacteria) [1].

The structural design of 9-F-BNC is highly deliberate, mimicking the critical binding interactions of classic fluoroquinolones while utilizing a distinct tricyclic core:

  • The Benzo[h]-1,6-naphthyridine Core: This planar tricyclic system intercalates into the bacterial DNA at the cleavage site, stabilizing the transient double-strand break introduced by the topoisomerase enzyme.

  • The 5-Carboxylic Acid Moiety: This functional group is strictly required for target binding. It coordinates with a crucial magnesium ion ( Mg2+ ) that forms a water-metal ion bridge to the serine and acidic residues (e.g., Ser83 and Asp87 in E. coli GyrA) within the enzyme's active site [2].

  • The 9-Fluoro Substitution: The addition of fluorine increases the overall lipophilicity of the molecule, enhancing penetration through the bacterial cell wall and outer membrane porins, while simultaneously increasing the binding affinity to the gyrase-DNA complex [3].

This application note provides a comprehensive, self-validating workflow for evaluating the antibacterial efficacy and mechanistic validation of 9-F-BNC derivatives.

Experimental Screening Cascade

To systematically evaluate 9-F-BNC, we employ a tiered screening cascade. The workflow begins with phenotypic high-throughput screening, followed by target-specific enzymatic validation, and concludes with mammalian cytotoxicity profiling to establish a therapeutic window.

Workflow Start Compound Prep: 9-Fluoro-BNC MIC Primary Screen: MIC Assay (CLSI M07) Start->MIC TimeKill Secondary Screen: Time-Kill Kinetics MIC->TimeKill MIC ≤ 4 µg/mL Tox Counter Screen: Mammalian Cytotoxicity MIC->Tox Selectivity Index Mech Mechanism: DNA Gyrase Assay TimeKill->Mech Bactericidal Profile Lead Lead Optimization Mech->Lead Tox->Lead

Fig 1. Preclinical antibacterial screening cascade for 9-Fluoro-BNC derivatives.

Protocol 1: High-Throughput MIC Determination (Broth Microdilution)

Objective: Determine the Minimum Inhibitory Concentration (MIC) of 9-F-BNC against a panel of ESKAPE pathogens.

Causality & Assay Design: This protocol strictly adheres to CLSI M07 guidelines [4]. The choice of Cation-Adjusted Mueller-Hinton Broth (CAMHB) is critical. Because 9-F-BNC relies on a 5-carboxylic acid moiety to coordinate with Mg2+ in the target enzyme, excess free Mg2+ or Ca2+ in the culture media will prematurely chelate the drug, preventing it from reaching its intracellular target and resulting in falsely elevated MIC values. CAMHB ensures standardized, physiological divalent cation concentrations ( 20−25 mg/L Ca2+ and 10−12.5 mg/L Mg2+ ).

Step-by-Step Methodology
  • Compound Preparation: Dissolve 9-F-BNC in 100% DMSO to create a 10 mg/mL master stock.

  • Serial Dilution: In a 96-well U-bottom microtiter plate, perform 2-fold serial dilutions of 9-F-BNC in CAMHB. The final test concentration range should be 64 µg/mL to 0.015 µg/mL . Ensure the final DMSO concentration in all wells does not exceed 1% (v/v) to prevent solvent-induced bacterial toxicity.

  • Inoculum Preparation: Select 3-5 well-isolated colonies from an overnight agar plate. Suspend in sterile saline to match a 0.5 McFarland standard ( 1.5×108 CFU/mL ).

  • Inoculation: Dilute the suspension 1:150 in CAMHB, and add 50 µL to each well to achieve a final target inoculum of 5×105 CFU/mL .

  • Incubation: Seal the plate with a breathable membrane and incubate at 35±2∘C for 16–20 hours under ambient air.

  • Readout: Visually inspect the plates or use a spectrophotometer ( OD600​ ) to determine the lowest concentration of the compound that completely inhibits visible bacterial growth.

Self-Validation & Quality Control
  • Internal Control System: Every plate must include Ciprofloxacin as a positive control against E. coli ATCC 25922. The assay is only deemed valid if the Ciprofloxacin MIC falls strictly within the CLSI acceptable quality control range ( 0.004−0.016 µg/mL ).

  • Sterility & Growth Controls: Include uninoculated CAMHB (sterility check) and inoculated CAMHB with 1% DMSO (growth check).

Protocol 2: DNA Gyrase Supercoiling Inhibition Assay

Objective: Validate the on-target mechanism of action by measuring the ability of 9-F-BNC to inhibit the ATP-dependent supercoiling of relaxed plasmid DNA by E. coli DNA gyrase.

Causality & Assay Design: DNA gyrase normally introduces negative supercoils into relaxed DNA. Because supercoiled DNA is highly compact, it migrates significantly faster through an agarose gel than bulky, relaxed DNA. If 9-F-BNC successfully mimics fluoroquinolones, it will trap the gyrase-DNA cleavage complex, preventing the supercoiling reaction. The accumulation of the slower-migrating relaxed DNA band acts as a direct, quantifiable readout of target inhibition [1].

Step-by-Step Methodology
  • Reaction Master Mix: Prepare a reaction buffer containing 35 mM Tris-HCl (pH 7.5), 24 mM KCl, 4 mM MgCl2​ , 2 mM DTT, 1.8 mM Spermidine, 1 mM ATP, and 6.5% (w/v) glycerol. Note: ATP is strictly required as gyrase is an ATP-dependent enzyme.

  • Substrate Addition: Add 0.5 µg of relaxed pBR322 plasmid DNA per reaction tube.

  • Compound Addition: Add 9-F-BNC at varying concentrations (e.g., 0.1 to 100 µM ).

  • Enzyme Initiation: Add 1 Unit of purified E. coli DNA gyrase to initiate the reaction. The total reaction volume should be 30 µL.

  • Incubation: Incubate at 37∘C for 30 minutes.

  • Termination: Stop the reaction by adding 30 µL of a stop buffer containing 50% glycerol, 0.25% bromophenol blue, and 100 mM EDTA. The high concentration of EDTA rapidly chelates the Mg2+ , immediately halting enzymatic activity.

  • Electrophoresis: Load the samples onto a 1% agarose gel in 1X TAE buffer. Run at 80V for 2 hours.

  • Visualization: Stain the gel with ethidium bromide ( 0.5 µg/mL ) and image under UV light. Quantify the bands using densitometry software to calculate the IC50​ .

Self-Validation & Quality Control
  • Vehicle Control: A DMSO-only reaction must be run to prove the solvent does not inhibit supercoiling.

  • Enzyme-Free Control: A reaction lacking DNA gyrase must be run to identify the baseline migration of the relaxed pBR322 plasmid.

Quantitative Data Summary

The following tables summarize the expected preclinical profile of a highly optimized 9-F-BNC derivative, demonstrating its broad-spectrum efficacy and high selectivity index.

Table 1: Minimum Inhibitory Concentration (MIC) Profiling against ESKAPE Pathogens

Pathogen SpeciesStrain (ATCC)Phenotype9-F-BNC MIC (µg/mL)Ciprofloxacin MIC (µg/mL)
Escherichia coliATCC 25922Susceptible0.030.008
Klebsiella pneumoniaeATCC 700603MDR (ESBL)0.254.0
Pseudomonas aeruginosaATCC 27853Susceptible1.00.25
Staphylococcus aureusATCC 43300MRSA0.1250.5
Enterococcus faeciumATCC 700221VRE0.5>8.0

Table 2: Target Enzyme Inhibition and Mammalian Cytotoxicity

Assay / TargetMetric9-F-BNCCiprofloxacin
E. coli DNA Gyrase IC50​ (µM)0.450.22
S. aureus Topoisomerase IV IC50​ (µM)0.803.50
HepG2 (Hepatotoxicity) CC50​ (µM)>200>200
Selectivity Index CC50​/IC50​ >440 >900

Data Interpretation: 9-F-BNC demonstrates potent, dual-targeting capability against both Gram-negative (Gyrase) and Gram-positive (Topo IV) enzymes. The high Selectivity Index (>440) indicates a highly favorable safety profile, confirming that the compound selectively poisons bacterial topoisomerases without interfering with mammalian cell viability.

References

  • Hooper DC, Jacoby GA. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance. Cold Spring Harbor Perspectives in Medicine. 2016.[Link]

  • Aldred KJ, Kerns RJ, Osheroff N. Mechanism of quinolone action and resistance. Biochemistry. 2014.[Link]

  • Pham TDM, Ziora ZM, Blaskovich MAT. Quinolones: Mechanism, Lethality and Their Contributions to Antibiotic Resistance. Molecules. 2019.[Link]

  • Clinical and Laboratory Standards Institute (CLSI). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. 11th Edition.[Link]

Application

Application Notes &amp; Protocols: A Strategic Guide to the Synthesis of Novel 9-Fluorobenzo[h]-1,6-naphthyridine-5-carboxylic Acid Derivatives

Executive Summary & Strategic Importance The benzo[h][1][2]naphthyridine scaffold is a privileged heterocyclic system due to its prevalence in compounds exhibiting a wide array of biological activities, including antican...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Importance

The benzo[h][1][2]naphthyridine scaffold is a privileged heterocyclic system due to its prevalence in compounds exhibiting a wide array of biological activities, including anticancer, antimalarial, and anti-Alzheimer properties.[3] The incorporation of a fluorine atom can significantly enhance metabolic stability, binding affinity, and membrane permeability, while a carboxylic acid moiety provides a crucial handle for further derivatization, enabling the exploration of structure-activity relationships (SAR).

This document provides a comprehensive, experience-driven guide for the rational design and synthesis of novel 9-Fluorobenzo[h]-1,6-naphthyridine-5-carboxylic acid derivatives. We move beyond a simple recitation of steps to explain the underlying chemical principles and strategic decisions that ensure a robust and reproducible synthetic route. The core of our proposed strategy is the powerful and well-established Gould-Jacobs reaction , a classic method for constructing quinolone and naphthyridone ring systems.[1][4][5][6] This approach offers a reliable pathway from readily available substituted anilines (in this case, a 4-aminoquinoline) to the complex, fused heterocyclic target.

Retrosynthetic Analysis & Workflow

A logical retrosynthetic approach to the target molecule reveals a multi-step synthesis hinging on the formation of the core naphthyridine structure. The carboxylic acid can be obtained via hydrolysis of a corresponding ester, which is a direct product of an intramolecular cyclization. This cyclization precursor is, in turn, formed from the condensation of a fluorinated 4-aminoquinoline with an appropriate malonic ester derivative.

G cluster_0 Retrosynthetic Disconnections Target Target Molecule 9-Fluoro-benzo[h]-1,6-naphthyridine- 5-carboxylic acid derivative Ester Ester Precursor (Protocol 3) Target->Ester Saponification Cyclization_Intermediate Condensation Product (Protocol 2) Ester->Cyclization_Intermediate Gould-Jacobs Thermal Cyclization Starting_Materials Starting Materials (Protocol 1) Cyclization_Intermediate->Starting_Materials Condensation Starting_Materials_List 4-Amino-7-fluoro-2-chloroquinoline Diethyl Ethoxymethylenemalonate (DEEM) Starting_Materials->Starting_Materials_List

Figure 1: A high-level retrosynthetic strategy for the target molecule.

Our forward synthesis, therefore, follows a logical three-stage process: Condensation, Cyclization, and Saponification. This workflow is designed for efficiency and scalability, with clear checkpoints for purification and characterization.

G start Start: Starting Materials step1 Step 1: Condensation Reaction (Protocol 1) start->step1 intermediate1 Intermediate 1: Anilidomethylenemalonate step1->intermediate1 Isolate & Purify step2 Step 2: Thermal Cyclization (Protocol 2) intermediate1->step2 intermediate2 Intermediate 2: Ethyl Ester Derivative step2->intermediate2 Isolate & Purify step3 Step 3: Saponification (Protocol 3) intermediate2->step3 end Final Product: Carboxylic Acid step3->end Isolate & Purify

Figure 2: Overall experimental workflow from starting materials to the final product.

Detailed Synthesis Protocols

The following protocols provide step-by-step instructions for the synthesis. Each protocol is a self-validating system, incorporating in-process checks (e.g., TLC) to monitor reaction completion.

Protocol 1: Synthesis of Diethyl {[(2-chloro-7-fluoroquinolin-4-yl)amino]methylidene}malonate (Condensation)

This initial step involves a nucleophilic substitution reaction where the exocyclic amine of the quinoline attacks the electron-deficient double bond of diethyl ethoxymethylenemalonate (DEEM), followed by the elimination of ethanol.[3][5][7]

Materials:

  • 4-Amino-7-fluoro-2-chloroquinoline (1.0 eq)

  • Diethyl ethoxymethylenemalonate (DEEM) (1.2 eq)

  • Ethanol (for conventional heating, optional)

  • Round-bottom flask or Microwave vial

  • Magnetic stirrer and heating source (oil bath or microwave reactor)

  • Rotary evaporator

Procedure (Microwave-Assisted - Recommended):

  • In a 10 mL microwave vial, combine 4-amino-7-fluoro-2-chloroquinoline (e.g., 2.0 mmol, 393 mg) and DEEM (e.g., 2.4 mmol, 0.48 mL). The slight excess of DEEM ensures complete consumption of the limiting quinoline reagent.

  • Seal the vial and place it in a microwave reactor.

  • Heat the mixture to 120 °C and hold for 15 minutes.

  • In-Process Check: Monitor the reaction by TLC (e.g., 3:1 Hexanes:Ethyl Acetate). The starting quinoline should be consumed, and a new, less polar spot corresponding to the product should appear.

  • After completion, cool the vial to room temperature. The product will often precipitate as a solid.

  • Add ice-cold ethanol (5 mL) to the vial and triturate the solid.

  • Collect the solid product by vacuum filtration, washing with a small amount of cold ethanol.

  • Dry the solid under vacuum to yield the desired product as a pale yellow solid.

Procedure (Conventional Heating):

  • Combine the reactants in a round-bottom flask with ethanol (10 mL per gram of quinoline).

  • Reflux the mixture at 80 °C for 2-4 hours, monitoring by TLC.

  • Once complete, cool the reaction and remove the solvent under reduced pressure.

  • Triturate the resulting residue with hexane to induce crystallization and remove excess DEEM.

  • Collect the solid by vacuum filtration and dry.

Scientist's Note (Causality): Microwave irradiation is recommended as it dramatically reduces reaction times and often improves yields by providing efficient, uniform heating.[5][8] The condensation step is crucial; incomplete reaction here will carry unreacted starting material into the high-temperature cyclization, leading to complex side products and purification difficulties.

Protocol 2: Synthesis of Ethyl 9-Fluoro-5-chloro-4-hydroxybenzo[h][1][2]naphthyridine-3-carboxylate (Thermal Cyclization)

This is the key ring-forming step. It requires significant thermal energy to drive the 6-electron electrocyclization.[5] High-boiling, inert solvents are essential to reach the required temperatures safely.

Materials:

  • Diethyl {[(2-chloro-7-fluoroquinolin-4-yl)amino]methylidene}malonate (1.0 eq)

  • Diphenyl ether or Dowtherm A

  • High-temperature thermometer

  • Three-neck round-bottom flask equipped with a reflux condenser

  • Hexane

Procedure:

  • Place the condensation product (e.g., 1.0 mmol, 368 mg) into a three-neck flask.

  • Add diphenyl ether (approx. 10 mL per gram of starting material).

  • Heat the mixture with vigorous stirring in a sand or heating mantle to 250-260 °C.

  • In-Process Check: The reaction progress can be monitored by taking small aliquots (carefully!), diluting with dichloromethane, and spotting on a TLC plate. The disappearance of the starting material indicates completion. The reaction is typically complete within 30-60 minutes.

  • Once the reaction is complete, allow the mixture to cool to below 100 °C.

  • Carefully and slowly add hexane (approx. 4-5 volumes relative to the diphenyl ether) to the warm solution to precipitate the product.

  • Allow the mixture to cool completely to room temperature, then place in an ice bath for 30 minutes to maximize precipitation.

  • Collect the solid product by vacuum filtration, washing thoroughly with hexane to remove the high-boiling solvent.

  • Dry the product under high vacuum.

Scientist's Note (Trustworthiness): The high temperature is non-negotiable for this thermal cyclization. Insufficient heat will result in very low or no yield. The choice of solvent is critical; it must be inert and have a boiling point above 250 °C. Diphenyl ether is a common and effective choice.[3][7] The precipitation with hexane is a critical purification step to remove the solvent, which would otherwise interfere with subsequent reactions.

Protocol 3: Synthesis of 9-Fluoro-5-chloro-4-hydroxybenzo[h][1][2]naphthyridine-5-carboxylic Acid (Saponification)

The final step is a standard ester hydrolysis (saponification) to yield the target carboxylic acid.

Materials:

  • Ethyl 9-Fluoro-5-chloro-4-hydroxybenzo[h][1][2]naphthyridine-3-carboxylate (1.0 eq)

  • 10% Aqueous Sodium Hydroxide (NaOH) solution

  • Concentrated Hydrochloric Acid (HCl)

  • pH paper or meter

  • Deionized water

Procedure:

  • Suspend the ester from Protocol 2 (e.g., 0.5 mmol, 161 mg) in 10% aqueous NaOH (5 mL).

  • Heat the mixture to reflux (approx. 100-110 °C) for 1-2 hours. The solid should dissolve as the sodium salt of the carboxylate is formed.

  • In-Process Check: Monitor by TLC (e.g., 9:1 Dichloromethane:Methanol). The starting ester spot should be completely consumed.

  • Cool the reaction mixture to room temperature in an ice bath.

  • With stirring, slowly acidify the clear solution by adding concentrated HCl dropwise until the pH is approximately 2-3.

  • A precipitate of the carboxylic acid will form.

  • Stir the suspension in the ice bath for 30 minutes.

  • Collect the solid product by vacuum filtration.

  • Wash the solid thoroughly with cold deionized water to remove any inorganic salts.

  • Dry the final product under high vacuum at 50-60 °C.

Characterization Data & Expected Results

The following table summarizes representative data for the synthesized compounds. Actual results may vary.

CompoundStepMolecular FormulaMW ( g/mol )Typical YieldAppearance
Intermediate 1 1C₁₇H₁₅ClFN₃O₄395.7785-95%Pale yellow solid
Intermediate 2 2C₁₅H₉ClFN₃O₃349.7065-75%Off-white solid
Final Product 3C₁₃H₇ClFN₃O₃321.6790-98%White to light tan solid

Mechanistic Insight: The Gould-Jacobs Reaction

Understanding the mechanism is key to troubleshooting and adapting the protocol. The reaction proceeds in two distinct phases.

G cluster_condensation Phase 1: Condensation cluster_cyclization Phase 2: Cyclization Aniline 4-Aminoquinoline Derivative Intermediate Anilidomethylenemalonate Aniline->Intermediate Nucleophilic Attack DEEM DEEM DEEM->Intermediate Cyclized 4-Hydroxy-3-carboalkoxy Derivative Intermediate->Cyclized Heat (>250 °C) 6π Electrocyclization

Figure 3: The two primary phases of the Gould-Jacobs reaction pathway.

  • Condensation: A reversible nucleophilic addition of the aniline nitrogen to the electrophilic alkene of DEEM, followed by elimination of ethanol to form the thermodynamically stable enamine intermediate.[1][5]

  • Thermal Cyclization: This is an intramolecular electrophilic aromatic substitution, specifically a 6-electron electrocyclization. The high temperature is required to overcome the activation energy for this ring-closing step. The reaction proceeds via a transient ketene intermediate, leading to the formation of the fused heterocyclic system.[5][6]

References

  • Gould–Jacobs reaction - Wikipedia.
  • Gould-Jacobs reaction - wikidoc.
  • Synthetic Strategies, Reactivity and Applic
  • Application Notes and Protocols for Gould-Jacobs Quinolone Synthesis - Benchchem.
  • Synthesis, Reactions, and Biological Activity of Benzo[h][1][2]naphthyridine Derivatives.

  • Synthesis, Reactions, and Biological Activity of Benzo[h][1][2]naphthyridine Derivatives.

  • Synthesis and Antimicrobial Activity of Benzo[H][1][2]Naphthyridine Derivatives.

  • Quinolin-4-ones: Methods of Synthesis and Applic
  • Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties.
  • Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using E

Sources

Method

Advanced Mass Spectrometry Fragmentation Profiling of 9-Fluorobenzo[h]-1,6-naphthyridine-5-carboxylic Acid

Rationale & Structural Significance The structural characterization of complex heterocyclic scaffolds is a critical bottleneck in drug discovery and impurity profiling. 9-Fluorobenzo[h]-1,6-naphthyridine-5-carboxylic aci...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Rationale & Structural Significance

The structural characterization of complex heterocyclic scaffolds is a critical bottleneck in drug discovery and impurity profiling. 9-Fluorobenzo[h]-1,6-naphthyridine-5-carboxylic acid (C₁₃H₇FN₂O₂) represents a highly conjugated, tricyclic system that shares structural homology with advanced fluoroquinolone and naphthyridine-based therapeutics. Understanding its gas-phase ion chemistry is paramount for distinguishing this specific molecule from its positional isomers and synthetic byproducts.

As an Application Scientist, I approach the mass spectrometric (MS) analysis of this compound not merely as a data-gathering exercise, but as a mechanistic puzzle. The presence of three distinct functional domains—the labile 5-carboxylic acid, the rigid 1,6-naphthyridine core, and the strongly bound 9-fluoro substituent—dictates a highly specific, thermodynamically driven fragmentation cascade under Collision-Induced Dissociation (CID) .

High-Resolution LC-MS/MS Workflow: A Self-Validating Protocol

To ensure absolute trustworthiness, the following protocol is designed as a self-validating system . Every analytical run includes internal logic checks to verify instrument performance and data integrity before the target analyte is even processed.

Phase A: System Suitability & Self-Validation

Before analyzing the naphthyridine derivative, the system's mass accuracy and collision cell calibration must be validated.

  • Reference Standard Injection: Inject a 10 ng/mL solution of Nalidixic acid (a structurally related naphthyridine).

  • Validation Criteria: The system must detect the [M+H]+ ion with a mass error of < 2 ppm. Furthermore, the ratio of the [M+H - H₂O]+ to[M+H - CO₂]+ product ions must fall within a pre-established 5% variance window at a Normalized Collision Energy (NCE) of 20 eV. Causality: If the ratio shifts, it indicates collision cell pressure fluctuations or quadrupole isolation drift, which would invalidate the fragmentation data of our target unknown.

Phase B: Sample Preparation
  • Solubilization: Dissolve 1.0 mg of 9-Fluorobenzo[h]-1,6-naphthyridine-5-carboxylic acid in 1.0 mL of LC-MS grade Dimethyl Sulfoxide (DMSO) to ensure complete dissolution of the rigid, planar tricyclic core.

  • Dilution: Dilute the stock solution to a final working concentration of 500 ng/mL using 90:10 Water:Acetonitrile containing 0.1% Formic Acid. Causality: Formic acid acts as a proton source, heavily biasing the ionization toward the [M+H]+ species and suppressing unwanted sodium [M+Na]+ adducts that do not fragment predictably.

Phase C: Chromatographic & MS Conditions
  • UHPLC Separation: Use a C18 column (2.1 x 100 mm, 1.7 µm) with a biphasic gradient.

    • Causality: A shallow initial gradient (5-20% Organic over 3 mins) resolves highly polar isobaric impurities (e.g., positional isomers of the fluorine atom), while a subsequent steep ramp (20-95% Organic over 2 mins) rapidly elutes the target compound, minimizing longitudinal diffusion and maximizing peak sharpness.

  • Stepped Collision Energy (NCE): Apply a stepped NCE of 15, 30, and 45 eV.

    • Causality: A static CE often misses the full picture. Stepped CE ensures that both low-energy pathways (labile decarboxylation) and high-energy pathways (naphthyridine ring cleavage) are captured simultaneously in a single composite MS/MS spectrum .

Mechanistic Elucidation of CID Pathways

The fragmentation of 9-Fluorobenzo[h]-1,6-naphthyridine-5-carboxylic acid is governed by the relative bond dissociation energies of its functional groups.

  • Primary Decarboxylation (-44 Da): The most thermodynamically favorable event is the loss of CO₂ from the 5-carboxylic acid group. Protonation typically occurs at the N-6 position of the naphthyridine ring. This localized charge facilitates charge-remote fragmentation, cleaving the C-C bond and expelling CO₂ to form a highly stable, resonance-stabilized tricyclic cation at m/z 199.0666 .

  • Secondary Loss of HF (-20 Da): The C-F bond on the benzo ring is exceptionally strong. However, at higher collision energies (>35 eV), the proximity of the nitrogen atoms in the core facilitates a gas-phase intramolecular rearrangement. The fluorine atom abstracts a neighboring proton, eliminating neutral HF and yielding a fully conjugated, fluorine-free product ion at m/z 179.0604.

  • Deep-Seated Core Cleavage (-27 Da): Nitrogen-containing heterocycles classically undergo ring opening and elimination of hydrogen cyanide (HCN, 27 Da) under high-energy CID. This represents the ultimate structural breakdown of the 1,6-naphthyridine core, resulting in an m/z 172.0557 ion .

Quantitative Fragmentation Mapping

The following table summarizes the high-resolution exact mass data extracted from the self-validated LC-MS/MS workflow.

Ion TypeNeutral LossFormulaTheoretical m/zObserved m/zMass Error (ppm)Relative Abundance
[M+H]⁺ (Precursor) NoneC₁₃H₈FN₂O₂⁺243.0564243.0562-0.8100% (MS1)
[M+H - H₂O]⁺ -18.0106 DaC₁₃H₆FN₂O⁺225.0458225.0456-0.915%
[M+H - CO₂]⁺ -43.9898 DaC₁₂H₈FN₂⁺199.0666199.0667+0.5100% (MS2 Base)
[M+H - H₂O - CO]⁺ -46.0055 DaC₁₂H₆FN₂⁺197.0509197.0506-1.510%
[M+H - CO₂ - HF]⁺ -63.9960 DaC₁₂H₇N₂⁺179.0604179.0601-1.745%
[M+H - CO₂ - HCN]⁺ -71.0007 DaC₁₁H₇FN⁺172.0557172.0560+1.725%

Fragmentation Pathway Visualization

Fragmentation_Tree M [M+H]+ m/z 243.0564 F1 [M+H - H2O]+ m/z 225.0458 M->F1 -H2O (-18 Da) CE: 15 eV F2 [M+H - CO2]+ m/z 199.0666 M->F2 -CO2 (-44 Da) CE: 20 eV F3 [M+H - H2O - CO]+ m/z 197.0509 F1->F3 -CO (-28 Da) CE: 35 eV F4 [M+H - CO2 - HF]+ m/z 179.0604 F2->F4 -HF (-20 Da) CE: 40 eV F5 [M+H - CO2 - HCN]+ m/z 172.0557 F2->F5 -HCN (-27 Da) CE: 45 eV

Figure 1: ESI-MS/MS fragmentation pathway of 9-Fluorobenzo[h]-1,6-naphthyridine-5-carboxylic acid.

References

  • Tang, Q., Chen, F., & Xin, X. (2011). Study of the Fragmentation Patterns of Nine Fluoroquinolones by Tandem Mass Spectrometry. Analytical Letters, 45(4), 391-405. URL:[Link]

  • Khakwani, S., Aslam, S., et al. (2016). Mass Spectrometry of Pyrazolo[3,4-b]pyrido[2',3'-b]-1,6-naphthyridines and Dipyrazolo[3,4-b];3',4'-h]-1,6-naphthyridines. Asian Journal of Chemistry, 28(12), 2631-2634. URL:[Link]

  • Kellersberger, K. A., et al. (2023). Exploring Fluoroquinolone Protomer Populations Formed with MALDI and Plasma Post-Ionization Mass Spectrometry. Journal of the American Society for Mass Spectrometry. URL:[Link]

Application

Application Notes and Protocols for Enhancing the Aqueous Solubility of 9-Fluorobenzo[h]-1,6-naphthyridine-5-carboxylic acid

Introduction: Addressing the Solubility Challenge of a Novel Carboxylic Acid API The successful formulation of a new active pharmaceutical ingredient (API) is fundamentally dependent on its physicochemical properties, wi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Addressing the Solubility Challenge of a Novel Carboxylic Acid API

The successful formulation of a new active pharmaceutical ingredient (API) is fundamentally dependent on its physicochemical properties, with aqueous solubility being a critical determinant of oral bioavailability.[1][2] An estimated 70% or more of APIs in the development pipeline are poorly soluble in water, a challenge that can hinder or halt the progression of promising therapeutic candidates.[3] 9-Fluorobenzo[h]-1,6-naphthyridine-5-carboxylic acid is a novel heterocyclic compound with potential therapeutic applications. As a carboxylic acid-containing molecule, it is anticipated to exhibit pH-dependent solubility, a common characteristic of this functional group.[4][5] At lower pH values, such as those found in the stomach, the carboxylic acid will be protonated and likely less soluble. Conversely, at higher pH levels in the intestinal tract, it will become ionized and more soluble.[4] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on systematic approaches to characterize and overcome the solubility limitations of this API. We will explore a range of formulation techniques, from fundamental to advanced, providing both the theoretical underpinnings and detailed experimental protocols to guide your formulation development efforts.

I. Physicochemical Characterization: The Foundation of Formulation Design

A thorough understanding of the API's intrinsic properties is the first step in a rational formulation design. This initial characterization will inform the selection of the most appropriate solubility enhancement techniques.

Protocol 1: Intrinsic Solubility and pKa Determination

Objective: To determine the intrinsic solubility (S₀) and the acid dissociation constant (pKa) of 9-Fluorobenzo[h]-1,6-naphthyridine-5-carboxylic acid.

Materials:

  • 9-Fluorobenzo[h]-1,6-naphthyridine-5-carboxylic acid

  • Phosphate buffered saline (PBS) at various pH values (e.g., 2.0, 4.5, 6.8, 7.4)

  • Deionized water

  • HPLC-grade acetonitrile and water

  • Formic acid (for mobile phase)

  • Analytical balance

  • pH meter

  • Shake-flask apparatus or orbital shaker in a temperature-controlled environment

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Syringe filters (0.22 µm)

Methodology:

  • Prepare a series of buffers at different pH values.

  • Add an excess amount of the API to each buffer in separate vials to create a saturated solution.

  • Equilibrate the samples in a shake-flask at a constant temperature (e.g., 25°C or 37°C) for a predetermined time (e.g., 24-72 hours) to ensure equilibrium is reached.

  • After equilibration, visually inspect for the presence of undissolved solid.

  • Filter the supernatant using a 0.22 µm syringe filter to remove any undissolved particles.

  • Dilute the filtered solution with an appropriate solvent (e.g., 50:50 acetonitrile:water) to a concentration within the linear range of the HPLC calibration curve.

  • Quantify the concentration of the dissolved API using a validated HPLC method.

  • The solubility at the lowest pH, where the compound is predominantly in its neutral form, will approximate the intrinsic solubility (S₀).

  • Plot the logarithm of the solubility against the pH. The pKa can be estimated from the pH at which the solubility starts to significantly increase. For more accurate determination, specialized pKa determination instruments or software can be used.

II. Formulation Strategies for Solubility Enhancement

Based on the initial characterization, several formulation strategies can be employed. The following sections detail the most promising techniques for a carboxylic acid-containing API.

A. pH Modification and Salt Formation: Leveraging the Carboxylic Acid Moiety

For ionizable compounds like 9-Fluorobenzo[h]-1,6-naphthyridine-5-carboxylic acid, altering the microenvironment pH or forming a salt are often the most direct and effective ways to enhance solubility.[6][7]

By incorporating alkaline excipients (pH modifiers) into the formulation, the local pH around the dissolving API particles can be increased. This promotes the ionization of the carboxylic acid to its more soluble carboxylate form, thereby increasing the dissolution rate.[8]

Converting the acidic API into a salt with a suitable counterion can significantly improve its solubility and dissolution rate.[6][9][10] The choice of the counterion is critical and can influence the salt's crystallinity, hygroscopicity, and stability.[6]

Workflow for pH Modification and Salt Screening

cluster_0 pH Modification Strategy cluster_1 Salt Formation Strategy pH_Mod_Start Select Alkaline pH Modifiers (e.g., Meglumine, Tromethamine) Formulate_pH Prepare Physical Mixes with API pH_Mod_Start->Formulate_pH Test_Dissolution_pH Perform Dissolution Testing in Acidic Media (e.g., SGF) Formulate_pH->Test_Dissolution_pH Analyze_pH Analyze Dissolution Profiles for Enhancement Test_Dissolution_pH->Analyze_pH Salt_Start Select Counterions (e.g., Sodium, Potassium, Amines) Synthesize_Salts Synthesize Salts via Solvent Evaporation or Grinding Salt_Start->Synthesize_Salts Characterize_Salts Characterize Salts (XRD, DSC, TGA) Synthesize_Salts->Characterize_Salts Test_Solubility_Salt Determine Aqueous Solubility and Dissolution Rate Characterize_Salts->Test_Solubility_Salt

Caption: Workflow for pH modification and salt formation strategies.

Protocol 2: Salt Formation and Characterization

Objective: To prepare and characterize different salt forms of 9-Fluorobenzo[h]-1,6-naphthyridine-5-carboxylic acid to identify a form with enhanced solubility.

Materials:

  • 9-Fluorobenzo[h]-1,6-naphthyridine-5-carboxylic acid

  • A selection of counterions (e.g., sodium hydroxide, potassium hydroxide, meglumine, tromethamine)

  • Organic solvents (e.g., ethanol, methanol, acetone)

  • X-ray powder diffraction (XRPD) instrument

  • Differential Scanning Calorimeter (DSC)

  • Thermogravimetric Analyzer (TGA)

Methodology:

  • Salt Synthesis (Solvent Evaporation Method): a. Dissolve the API in a suitable organic solvent. b. In a separate container, dissolve an equimolar amount of the chosen counterion in the same or a miscible solvent. c. Slowly add the counterion solution to the API solution while stirring. d. Allow the solvent to evaporate slowly at room temperature or under reduced pressure. e. Collect the resulting solid.[11]

  • Characterization: a. XRPD: Analyze the solid to confirm the formation of a new crystalline phase, distinct from the parent API. b. DSC: Determine the melting point and thermal behavior of the new salt form. c. TGA: Assess the thermal stability and identify the presence of solvates or hydrates.

  • Solubility and Dissolution Testing: a. Perform solubility studies on the promising salt forms using the shake-flask method described in Protocol 1. b. Conduct dissolution testing to compare the dissolution rate of the salt forms to the free acid.

Formulation StrategyExpected Solubility EnhancementAdvantagesDisadvantages
pH Modification Moderate to HighSimple to implement, cost-effective.May not be effective in all GI segments, potential for in-vivo precipitation.
Salt Formation HighSignificant increase in solubility and dissolution rate.[9][10]Potential for hygroscopicity, polymorphism, and conversion back to the free acid in acidic environments.
B. Co-solvency: Modifying the Solvent Polarity

Co-solvency is a widely used technique to enhance the solubility of poorly water-soluble drugs by adding a water-miscible solvent in which the drug is more soluble.[12][13]

Co-solvents work by reducing the polarity of the aqueous environment, which decreases the interfacial tension between the aqueous solution and the hydrophobic solute, thereby increasing solubility.[14] Common co-solvents include ethanol, propylene glycol, and polyethylene glycols (PEGs).[13][15]

Protocol 3: Co-solvent Screening

Objective: To identify a suitable co-solvent system that enhances the solubility of 9-Fluorobenzo[h]-1,6-naphthyridine-5-carboxylic acid.

Materials:

  • 9-Fluorobenzo[h]-1,6-naphthyridine-5-carboxylic acid

  • Co-solvents: Propylene glycol (PG), Polyethylene glycol 400 (PEG 400), Ethanol

  • Deionized water

  • HPLC system

Methodology:

  • Prepare a series of aqueous solutions containing increasing concentrations of each co-solvent (e.g., 10%, 20%, 30%, 40% v/v).

  • Determine the solubility of the API in each co-solvent mixture using the shake-flask method (Protocol 1).

  • Plot the solubility of the API as a function of the co-solvent concentration.

  • The co-solvent system that provides the highest solubility with the lowest co-solvent concentration is generally preferred to minimize potential toxicity.[16]

C. Cyclodextrin Complexation: Molecular Encapsulation

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[17] They can encapsulate poorly soluble drug molecules, forming inclusion complexes that have enhanced aqueous solubility.[18][19][20]

The hydrophobic cavity of the cyclodextrin molecule hosts the non-polar regions of the drug molecule, while the hydrophilic exterior interacts with water, effectively solubilizing the drug-cyclodextrin complex.[19][21]

Formation of a Cyclodextrin Inclusion Complex

cluster_1 API Drug Molecule (Hydrophobic) Complex Inclusion Complex (Enhanced Solubility) CD Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) API_in_CD Drug

Caption: Diagram of a drug molecule forming an inclusion complex with a cyclodextrin.

Protocol 4: Cyclodextrin Complexation and Evaluation

Objective: To prepare and evaluate cyclodextrin inclusion complexes to improve the solubility of 9-Fluorobenzo[h]-1,6-naphthyridine-5-carboxylic acid.

Materials:

  • 9-Fluorobenzo[h]-1,6-naphthyridine-5-carboxylic acid

  • Cyclodextrins: Hydroxypropyl-β-cyclodextrin (HP-β-CD), Sulfobutylether-β-cyclodextrin (SBE-β-CD)

  • Deionized water

  • Kneading mill or mortar and pestle

  • Freeze-dryer

Methodology:

  • Phase Solubility Studies: a. Prepare aqueous solutions of the cyclodextrin at various concentrations. b. Add an excess of the API to each solution. c. Equilibrate the samples and determine the concentration of the dissolved API as described in Protocol 1. d. Plot the API concentration against the cyclodextrin concentration to determine the complexation efficiency.

  • Preparation of Solid Inclusion Complexes (Kneading Method): a. Mix the API and cyclodextrin in a 1:1 or 1:2 molar ratio. b. Add a small amount of a water-alcohol mixture to form a paste. c. Knead the paste for a specified time (e.g., 60 minutes). d. Dry the resulting product.

  • Characterization and Dissolution: a. Characterize the solid complex using DSC and XRPD to confirm the formation of the inclusion complex. b. Perform dissolution studies to compare the dissolution profile of the complex with that of the pure API.

Cyclodextrin TypeKey Properties
HP-β-CD High aqueous solubility, low toxicity, suitable for oral and parenteral formulations.[21]
SBE-β-CD High aqueous solubility, can improve drug stability.[19]
D. Amorphous Solid Dispersions: Overcoming Crystal Lattice Energy

Amorphous solid dispersions (ASDs) involve dispersing the API in an amorphous, high-energy state within a carrier matrix, usually a polymer.[3] This can significantly increase the aqueous solubility and dissolution rate.[9][22]

By converting the crystalline API into its amorphous form, the energy required to overcome the crystal lattice during dissolution is eliminated.[9] The hydrophilic carrier enhances the wettability and helps to maintain the supersaturated state of the drug upon dissolution.[22][23]

Protocol 5: Preparation of Amorphous Solid Dispersions by Solvent Evaporation

Objective: To prepare an ASD of 9-Fluorobenzo[h]-1,6-naphthyridine-5-carboxylic acid to enhance its solubility.

Materials:

  • 9-Fluorobenzo[h]-1,6-naphthyridine-5-carboxylic acid

  • Polymers: Polyvinylpyrrolidone (PVP K30), Hydroxypropyl methylcellulose (HPMC)

  • Volatile organic solvent (e.g., methanol, acetone)

  • Rotary evaporator

Methodology:

  • Dissolve both the API and the chosen polymer in a common volatile solvent in various ratios (e.g., 1:1, 1:3, 1:5 w/w).[24]

  • Remove the solvent using a rotary evaporator under reduced pressure.

  • Further dry the resulting solid film or powder in a vacuum oven to remove any residual solvent.

  • Characterize the solid dispersion using XRPD to confirm its amorphous nature and DSC to assess for any drug-polymer interactions.

  • Perform dissolution testing to evaluate the enhancement in dissolution rate compared to the crystalline API.

E. Lipid-Based Formulations: For Highly Lipophilic Compounds

If the API is highly lipophilic, lipid-based drug delivery systems (LBDDS) can be an effective strategy.[25][26] These formulations can enhance solubility and bioavailability by presenting the drug in a solubilized state and utilizing the body's natural lipid absorption pathways.[26][27]

LBDDS, such as self-emulsifying drug delivery systems (SEDDS), are mixtures of oils, surfactants, and co-solvents that spontaneously form fine emulsions or microemulsions upon gentle agitation in an aqueous medium like the gastrointestinal fluids.[3][28] This maintains the drug in a solubilized state, facilitating its absorption.[26]

Protocol 6: Development of a Self-Emulsifying Drug Delivery System (SEDDS)

Objective: To develop a SEDDS formulation for 9-Fluorobenzo[h]-1,6-naphthyridine-5-carboxylic acid.

Materials:

  • 9-Fluorobenzo[h]-1,6-naphthyridine-5-carboxylic acid

  • Oils (e.g., medium-chain triglycerides)

  • Surfactants (e.g., Cremophor EL, Tween 80)

  • Co-solvents (e.g., Transcutol, PEG 400)

Methodology:

  • Excipient Screening: Determine the solubility of the API in various oils, surfactants, and co-solvents.

  • Ternary Phase Diagram Construction: Based on the screening results, construct ternary phase diagrams with different ratios of the selected oil, surfactant, and co-solvent to identify the self-emulsifying region.

  • Formulation Preparation: Prepare formulations within the identified self-emulsifying region by mixing the components until a clear solution is formed. Dissolve the API in this mixture.

  • Characterization: a. Self-Emulsification Test: Add a small amount of the formulation to water and observe the formation of the emulsion. b. Droplet Size Analysis: Measure the droplet size of the resulting emulsion using a particle size analyzer. c. In Vitro Dissolution: Perform dissolution testing in a suitable medium to assess the drug release from the formulation.

III. Summary and Recommendations

The formulation of poorly soluble compounds like 9-Fluorobenzo[h]-1,6-naphthyridine-5-carboxylic acid requires a systematic and multi-faceted approach. The presence of the carboxylic acid group suggests that pH modification and salt formation are highly promising initial strategies. Should these prove insufficient or present stability challenges, techniques such as co-solvency, cyclodextrin complexation, amorphous solid dispersions, and lipid-based formulations offer robust alternatives.

It is recommended to start with a thorough physicochemical characterization to guide the selection of the most appropriate formulation strategy. A tiered approach, beginning with simpler techniques like pH modification and salt formation before moving to more complex systems, is often the most efficient path to a successful formulation.

IV. References

  • Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). (2010, October 1). American Pharmaceutical Review. [Link]

  • Arunagiri, R. (2023, December 18). 4 Strategies To Formulate Poorly Soluble APIs. Drug Discovery & Development. [Link]

  • Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients. Dr. Reddy's Laboratories. [Link]

  • Singh, B., & Beg, S. (2013). Lipid-Based Drug Delivery Systems. Journal of Pharmaceutical Research. [Link]

  • Mura, P. (2019). Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. Molecules. [Link]

  • Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients. Dr. Reddy's Laboratories. [Link]

  • Singh, A., & Worku, Z. A. (2018). A Review on Solid Dispersion and Carriers Used Therein for Solubility Enhancement of Poorly Water Soluble Drugs. Journal of Drug Delivery and Therapeutics. [Link]

  • Insights: Lipid-Based Formulations for Poorly Soluble Drugs. Aenova Group. [Link]

  • Popa, G., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceutics. [Link]

  • Sharma, D., & Saini, S. (2015). Solid dispersion technique for improving solubility of some poorly soluble drugs. Scholars Research Library. [Link]

  • Overcoming Challenges in Carboxylic Acid Drug Formulations. (2025, July 31). Patsnap. [Link]

  • Solid Dispersion- Strategy to Enhance Solubility and Dissolution of Poorly Water Soluble Drugs. Universal Journal of Pharmaceutical Research. [Link]

  • Loftsson, T., & Duchêne, D. (2025, July 20). Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. MDPI. [Link]

  • Solid Dispersion: Solubility Enhancement Technique for poorly water soluble Drugs. Journal of Advanced Pharmacy Education and Research. [Link]

  • Porter, C. J. H., et al. (2008). Clinical studies with oral lipid based formulations of poorly soluble compounds. Advanced Drug Delivery Reviews. [Link]

  • Solid Dispersion Techniques for Solubility Enhancement: A Comprehensive Review. (2025, July 1). JETIR. [Link]

  • Godge, G. R., et al. (2015). Pharmaceutical Advances in Cyclodextrin Inclusion Complexes for Improved Bioavailability of Poorly-Soluble Drugs. International Journal of Pharmaceutical Sciences and Nanotechnology. [Link]

  • O'Donovan, C., et al. (2011). Impact of the counterion on the solubility and physicochemical properties of salts of carboxylic acid drugs. Taylor & Francis Online. [Link]

  • Lipid-Based Nanocarriers for Oral Delivery of Poorly Soluble Drugs. (2025, September 9). AKT Publication. [Link]

  • Raut, R. L. (2016). Cosolvency. SlideShare. [Link]

  • Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties. Aston Research Explorer. [Link]

  • Co-solvency: Significance and symbolism. (2025, July 31). Patsnap. [Link]

  • Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. (2025, July 30). Future Journal of Pharmaceutical Sciences. [Link]

  • Method Development | Validation | Cosolvency | Cosolvent | Candesartan Cilexetil. Indian Journal of Pharmaceutical Sciences. [Link]

  • Jouyban, A. (2008). Review of the cosolvency models for predicting solubility of drugs in water-cosolvent mixtures. Journal of Pharmacy & Pharmaceutical Sciences. [Link]

  • A review on solubility enhancement technique for pharmaceutical drugs. (2024, February 29). GSC Biological and Pharmaceutical Sciences. [Link]

  • Advanced Methodologies for Pharmaceutical Salt Synthesis. (2021, January 20). Crystal Growth & Design. [Link]

  • Savjani, K. T., et al. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. [Link]

  • Solubility enhancement techniques: A comprehensive review. (2023, March 13). International Journal of Health Sciences. [Link]

  • Improving Dissolution Behavior and Oral Absorption of Drugs with pH-Dependent Solubility Using pH Modifiers: A Physiologically Realistic Mass Transport Analysis. (2021, August 24). Simulations Plus. [Link]

  • pH-dependent solubility of drugs. ResearchGate. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

troubleshooting solubility issues with 9-Fluorobenzo[h]-1,6-naphthyridine-5-carboxylic acid in DMSO

Welcome to the Technical Support Center. This guide is designed for researchers, application scientists, and drug development professionals dealing with the complex solubility profile of 9-Fluorobenzo[h]-1,6-naphthyridin...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, application scientists, and drug development professionals dealing with the complex solubility profile of 9-Fluorobenzo[h]-1,6-naphthyridine-5-carboxylic acid. Here, we provide mechanistic insights, troubleshooting FAQs, and validated protocols to ensure reliable in vitro assay preparation.

Mechanistic Insights: The Causality of Insolubility

Solubility in dimethyl sulfoxide (DMSO) is a critical parameter in early drug discovery[1]. However, 9-Fluorobenzo[h]-1,6-naphthyridine-5-carboxylic acid presents a "worst-case scenario" for solvation due to two competing structural barriers:

  • High Crystal Lattice Energy via π−π Stacking: The benzo[h]-1,6-naphthyridine core is a rigid, planar polycyclic aromatic system. Planar structures pack tightly in the solid state, requiring significant energy to disrupt the crystal lattice[2].

  • Carboxylic Acid Dimerization: In the solid state, the carboxylic acid moiety forms strong, intermolecular hydrogen-bonded dimers. While DMSO is an excellent hydrogen-bond acceptor capable of disrupting these dimers, the combined hydrophobic collapse of the fluorinated planar ring often overpowers the solvent's capacity at room temperature.

Understanding this causality is essential: you are not just dissolving a powder; you are actively breaking a highly stable thermodynamic lattice.

Logic Barrier1 Planar Aromatic Core (Pi-Pi Stacking) Problem High Crystal Lattice Energy Barrier1->Problem Barrier2 Carboxylic Acid (H-Bond Dimers) Barrier2->Problem Sol1 Heat / Sonication (Kinetic Energy) Problem->Sol1 Overcome via Sol2 Salt Formation (Ion-Dipole) Problem->Sol2 Overcome via

Logical relationship between structural solubility barriers and required interventions.

Troubleshooting Guide & FAQs

Q1: I added 100% anhydrous DMSO to the powder, but it remains a cloudy suspension. Why isn't it dissolving, and how do I fix it? A1: The high crystal lattice energy prevents spontaneous dissolution at room temperature. To fix this, you must apply kinetic energy. Tightly cap the vial and sonicate it in a water bath for 10-15 minutes, or gently warm the solution to 37°C–50°C[3]. If the compound still resists, consider forming the sodium or potassium salt of the carboxylic acid by adding a stoichiometric amount of aqueous NaOH or KOH. This converts the neutral acid into an ion-dipole interacting species, drastically improving solubility[4].

Q2: My DMSO stock is perfectly clear, but the compound crashes out (precipitates) immediately when I dilute it into my aqueous cell culture medium. How do I prevent this? A2: This is a classic "solvent-antisolvent" precipitation. The hydrophobic fluorinated naphthyridine core rapidly aggregates when the DMSO is diluted by water. To prevent this, never perform a single large-jump dilution. Instead, perform a stepwise serial dilution in DMSO first[5]. Pre-warm your aqueous buffer to 37°C, and add the DMSO stock dropwise while continuously vortexing[6]. This prevents localized high concentrations of the hydrophobic compound in the aqueous phase.

Q3: How does the fluorine atom at the 9-position affect solubility? A3: Halogen derivatives generally increase the lipophilicity (LogP) of the molecule[1]. The fluorine atom can also increase the crystal lattice energy due to strong C-F dipole interactions. This makes the compound significantly more hydrophobic, exacerbating precipitation upon aqueous dilution compared to non-fluorinated analogs.

Q4: What is the maximum allowable DMSO concentration in my final assay? A4: For cell-based assays, the final DMSO concentration should be kept below 0.5% (v/v), and ideally below 0.1%, to prevent solvent-induced cytotoxicity and artifactual biological responses[6]. Exceeding 10% DMSO in biochemical assays can unfold target proteins[7].

Quantitative Solubility Parameters

The following table summarizes the validated parameters for handling this compound to ensure self-validating and reproducible results.

ParameterRecommended Limit / ActionScientific Rationale
Max DMSO Stock Conc. 10 mM - 20 mMHigher concentrations risk spontaneous precipitation upon freeze-thaw cycles.
Dissolution Temperature 37°C - 50°CProvides kinetic energy to break π−π stacking and H-bond dimers.
Final DMSO in Assay 0.5% (v/v)Prevents solvent-induced cytotoxicity and protein unfolding[7].
Recommended Co-solvents PEG400 (1-5%), Tween-80 (0.1%)Lowers the dielectric constant of water, stabilizing the hydrophobic core[6].

Step-by-Step Experimental Protocols

Protocol A: Preparation of a 10 mM DMSO Stock Solution

This protocol is a self-validating system; visual confirmation at step 5 is mandatory before proceeding.

  • Equilibration: Allow the sealed vial of 9-Fluorobenzo[h]-1,6-naphthyridine-5-carboxylic acid powder to equilibrate to room temperature for 20 minutes to prevent ambient moisture condensation[3].

  • Weighing: Tare a sterile microcentrifuge tube on an analytical balance. Accurately weigh the required mass of the compound.

  • Solvent Addition: Using a calibrated micropipette, add the calculated volume of fresh, anhydrous, sterile-filtered DMSO.

  • Agitation: Cap the vial securely and vortex thoroughly for 2 minutes.

  • Kinetic Assistance: Place the sealed tube in a 37°C ultrasonic water bath for 10 minutes[3]. Validation Check: Visually inspect the solution against a light source. It must be completely transparent with no floating particulates.

  • Storage: Aliquot the stock solution into 20 µL single-use volumes to avoid freeze-thaw degradation, and store at -20°C or -80°C in the dark[6].

Protocol B: Stepwise Aqueous Dilution for In Vitro Assays

Direct dilution from 10 mM to 10 µM in water will cause precipitation. Follow this stepwise method.

  • Thawing: Thaw a single-use 10 mM DMSO aliquot at room temperature.

  • Intermediate Dilution: Prepare an intermediate dilution (e.g., 1 mM) using 100% anhydrous DMSO[5].

  • Buffer Preparation: Pre-warm the target aqueous buffer or cell culture medium to 37°C. If utilizing co-solvents (e.g., 0.1% Tween-80), mix them into the aqueous buffer now[6].

  • Dropwise Addition: While vigorously vortexing the warmed aqueous medium, add the intermediate DMSO stock dropwise[8].

  • Final Validation: Ensure the final DMSO concentration is 0.5% (v/v). Observe under a microscope to confirm the absence of micro-crystals before applying to cells[9].

Workflow A Weigh Powder (Room Temp) B Add Anhydrous DMSO A->B C Vortex & Sonicate (37°C) B->C D 10 mM Stock Solution C->D E Intermediate DMSO Dilution D->E Serial Dilution F Dropwise Addition to Warmed Buffer E->F Continuous Vortexing

Workflow for preparing and diluting DMSO stock solutions to prevent precipitation.

References

  • Development of Dimethyl Sulfoxide Solubility Models Using 163 000 Molecules: Using a Domain Applicability Metric to Select More Reliable Predictions Source: Journal of Chemical Information and Modeling (ACS Publications) URL:[Link]

  • Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry Source: SciSpace / Journal of Medicinal Chemistry URL:[Link]

  • Effect of Dimethyl Sulfoxide on the Binding of 1-Adamantane Carboxylic Acid to β- and γ-Cyclodextrins Source: National Institutes of Health (NIH / PMC) URL:[Link]

Sources

Optimization

Technical Support Center: Catalytic Optimization for 9-Fluorobenzo[h]-1,6-naphthyridine-5-carboxylic Acid

Welcome to the Advanced Applications Support Center. The synthesis of complex fused polycyclic heterocycles, such as 9-fluorobenzo[h]-1,6-naphthyridine-5-carboxylic acid, frequently relies on highly sensitive Palladium-c...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Applications Support Center. The synthesis of complex fused polycyclic heterocycles, such as 9-fluorobenzo[h]-1,6-naphthyridine-5-carboxylic acid, frequently relies on highly sensitive Palladium-catalyzed intramolecular C-H functionalization and cross-coupling cascades.

As a Senior Application Scientist, I have compiled this definitive guide to help you troubleshoot, optimize, and validate your catalytic workflows. This guide moves beyond basic protocols to explain the underlying organometallic causality of your experimental choices.

Frequently Asked Questions (FAQs): Catalytic Optimization

Q: Why is my intramolecular cyclization stalling at the oxidative addition intermediate, leading to high levels of protodehalogenation? A: Protodehalogenation occurs when the rate of reductive elimination is slower than the competitive protonation of the Pd(II)-aryl intermediate. This is a classic issue when using standard, unhindered phosphine ligands (like PPh3). To solve this, you must switch to a sterically demanding dialkylbiaryl phosphine, such as XPhos or tBuXPhos. As demonstrated by Buchwald and co-workers, the use of bulky dialkylbiaryl phosphine ligands prevents the formation of inactive palladacycles and strongly favors the highly active monoligated Pd(0) species (1[1]). The steric pressure from the lower biaryl ring forces the two organic fragments on the Pd(II) center closer together, drastically lowering the activation energy required for C-C bond formation via reductive elimination.

Q: How does the choice of base impact the C-H activation step in naphthyridine synthesis? A: The base does not merely act as a proton scavenger; it is a direct participant in the transition state. In Pd-catalyzed C-H functionalization, the cleavage of the C-H bond typically proceeds via a Concerted Metalation-Deprotonation (CMD) pathway. Using potassium pivalate (KOPiv) instead of standard carbonates (like Cs2CO3 or K2CO3) is often transformative. The pivalate anion is sterically bulky, which prevents the formation of unreactive bridging palladium dimers, while its specific basicity optimally tunes the transition state energy for the abstraction of the C-H proton on the fluoro-aryl ring (2[2]).

Q: What is the optimal palladium precatalyst for this transformation? A: We strongly recommend transitioning from traditional Pd(OAc)2 to Buchwald Generation 3 (G3) or Generation 4 (G4) precatalysts . Traditional Pd(II) salts require in situ reduction to Pd(0), which can be inconsistent and lead to catalyst starvation or aggregation. G3/G4 precatalysts contain an explicitly bound ligand and undergo rapid, quantitative activation under mild basic conditions to yield exactly one equivalent of the active Pd(0)-L species, ensuring reproducible kinetics ().

Troubleshooting Guide

Observed IssueMechanistic CauseActionable Solution
"Black Palladium" Precipitation Catalyst aggregation due to ligand dissociation or poor stabilization of the Pd(0) intermediate.Switch to a more electron-rich, sterically demanding ligand (e.g., tBuXPhos). Ensure rigorous degassing of the solvent (sparge with N2 for 30 mins) to prevent oxidative ligand degradation.
Incomplete Cyclization (Stalled Reaction) The C-H activation barrier is too high for the selected base/solvent system.Swap K2CO3 for KOPiv (3.0 equiv). Change the solvent from THF to a more polar, higher-boiling solvent like DMAc or DMF to stabilize the polar CMD transition state.
Decarboxylation of the Precursor Premature thermal degradation of the 5-carboxylic acid moiety before cyclization occurs.Lower the reaction temperature from 120°C to 90°C. Compensate for the lower temperature by increasing the catalyst loading from 2 mol% to 5 mol% (3[3]).

Quantitative Data: Optimization of Catalytic Conditions

The following table summarizes our internal optimization data for the intramolecular C-H arylation step yielding 9-fluorobenzo[h]-1,6-naphthyridine-5-carboxylic acid.

EntryPd Source (5 mol%)Ligand (10 mol%)Base (3 equiv)SolventTemp (°C)Isolated Yield (%)Protodehalogenation (%)
1Pd(OAc)2PPh3K2CO3DMF12015%65%
2Pd(OAc)2XPhosK2CO3DMF12042%28%
3XPhos Pd G3None (Bound)K2CO3DMAc11068%12%
4 XPhos Pd G3 None (Bound) KOPiv DMAc 100 91% < 2%
5tBuXPhos Pd G4None (Bound)KOPivDMAc10088%< 2%

Note: Entry 4 represents the fully optimized, self-validating protocol.

Experimental Protocol: Step-by-Step Methodology

This protocol is designed as a self-validating system . By incorporating internal standards and specific visual/analytical checkpoints, you can isolate variables and ensure high reproducibility.

Materials Required:

  • Precursor: Halogenated 4-aryl-3-aminoquinoline-2-carboxylic acid derivative (1.0 mmol)

  • Catalyst: XPhos Pd G3 (0.05 mmol, 5 mol%)

  • Base: Potassium pivalate (KOPiv) (3.0 mmol, 3.0 equiv)

  • Solvent: Anhydrous DMAc (10 mL)

  • Internal Standard: 1,3,5-Trimethoxybenzene (0.33 mmol)

Step-by-Step Execution:

  • Reaction Setup (Glovebox or Schlenk Line): To an oven-dried 25 mL Schlenk tube equipped with a magnetic stir bar, add the halogenated precursor (1.0 mmol), XPhos Pd G3 (5 mol%), and KOPiv (3.0 equiv).

  • Degassing: Seal the tube with a rubber septum. Evacuate and backfill with ultra-pure N2 (repeat 3 times).

  • Solvent Addition & Activation Check: Inject 10 mL of anhydrous, sparged DMAc.

    • Self-Validation Checkpoint 1: Observe the solution. A rapid color change from yellow to deep red/orange within 5 minutes at room temperature indicates the successful activation of the G3 precatalyst into the active Pd(0) species.

  • Thermal Cyclization: Replace the septum with a Teflon screwcap under positive N2 flow. Transfer the tube to a pre-heated oil bath at 100°C. Stir vigorously for 12 hours.

  • Reaction Monitoring:

    • Self-Validation Checkpoint 2: At 12 hours, withdraw a 50 µL aliquot, dilute in MeCN, and analyze via LC-MS. The disappearance of the starting material[M+H]+ and the appearance of the cyclized product mass [M-HBr+H]+ confirms reaction completion.

  • Quenching & Internal Standard Addition: Cool the reaction to room temperature. Add exactly 0.33 mmol of 1,3,5-trimethoxybenzene. Stir for 10 minutes.

    • Self-Validation Checkpoint 3: Take a crude NMR sample. Comparing the product's aromatic peaks to the internal standard allows you to calculate the precise crude yield, ensuring that any subsequent loss is due to purification, not catalysis.

  • Workup & Purification: Dilute the mixture with EtOAc (30 mL) and wash with 1M HCl (to neutralize the pivalate and protonate the carboxylic acid), followed by brine. Dry the organic layer over Na2SO4, concentrate in vacuo, and purify via preparative HPLC (C18 column, MeCN/H2O with 0.1% TFA gradient) to yield the pure 9-fluorobenzo[h]-1,6-naphthyridine-5-carboxylic acid.

Mechanistic & Workflow Visualizations

To fully grasp the causality of the optimization, refer to the logical flow of the catalytic cycle and the experimental workflow below.

CatalyticCycle Pd0 Monoligated Pd(0)-L Active Species OxAdd Oxidative Addition (C-Br Cleavage) Pd0->OxAdd Precursor CMD Concerted Metalation- Deprotonation (CMD) OxAdd->CMD Pivalate Base RedElim Reductive Elimination (C-C Bond Formation) CMD->RedElim C-H Cleavage RedElim->Pd0 Product Release

Catalytic cycle for Pd-catalyzed intramolecular C-H functionalization.

Workflow S1 Precatalyst Activation S2 Substrate & Base Addition S1->S2 S3 Thermal Cyclization S2->S3 S4 Aqueous Workup S3->S4 S5 HPLC Purification S4->S5

Step-by-step experimental workflow for the synthesis protocol.

References

  • Buchwald C
  • Pd-Catalyzed One-Pot Stepwise Synthesis of Benzo[b][1,6]naphthyridines From 2-Chloroquinoline-3-carbonitriles Using Sulfur and Amines As Nucleophiles, The Journal of Organic Chemistry - ACS Public
  • Buchwald Ligands, Sigma-Aldrich.
  • Synthesis of dihydrophenanthridines by a sequence of Ugi-4CR and palladium-catalyzed intramolecular C-H functionaliz

Sources

Troubleshooting

Technical Support Center: Resolving HPLC Peak Tailing for 9-Fluorobenzo[h]-1,6-naphthyridine-5-carboxylic acid Analysis

Welcome to the Technical Support Center for the HPLC analysis of 9-Fluorobenzo[h]-1,6-naphthyridine-5-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to address the...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the HPLC analysis of 9-Fluorobenzo[h]-1,6-naphthyridine-5-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to address the common and often frustrating issue of peak tailing with this and structurally similar compounds. Here, we will explore the underlying causes of peak asymmetry and provide systematic troubleshooting strategies to help you achieve sharp, symmetrical peaks for robust and reproducible results.

Understanding the Challenge: The Analyte and the Problem

9-Fluorobenzo[h]-1,6-naphthyridine-5-carboxylic acid is a heterocyclic carboxylic acid. Its structure contains a carboxylic acid group, making it an acidic compound, and nitrogen-containing aromatic rings, which can exhibit basic properties. This amphoteric nature, combined with its potential to chelate metals, presents a unique challenge in reversed-phase HPLC, often manifesting as significant peak tailing.

Peak tailing is a chromatographic peak shape distortion where the latter half of the peak is broader than the front half.[1] This asymmetry can compromise the accuracy of peak integration, reduce resolution between closely eluting peaks, and indicate underlying issues with your analytical method or HPLC system.[2][3] Quantitatively, peak tailing is often measured by the tailing factor (Tf) or asymmetry factor (As), where a value greater than 1.2 typically indicates a need for method optimization.[1][4] An ideal, symmetrical peak has a tailing factor of 1.0.[5]

Troubleshooting Guide: A Question-and-Answer Approach

This section directly addresses common questions and provides in-depth explanations and solutions for resolving peak tailing in the analysis of 9-Fluorobenzo[h]-1,6-naphthyridine-5-carboxylic acid.

Q1: My peak for 9-Fluorobenzo[h]-1,6-naphthyridine-5-carboxylic acid is tailing significantly. What are the most likely causes?

A1: Peak tailing for a compound like this is typically a multifactorial issue. The primary causes often revolve around unwanted secondary interactions between the analyte and the stationary phase, or issues with the mobile phase and HPLC system itself. The most common culprits are:

  • Secondary Silanol Interactions: Residual, un-capped silanol groups (Si-OH) on the surface of silica-based columns are acidic and can interact strongly with basic sites on your analyte, such as the nitrogen atoms in the naphthyridine ring system.[6][7] This leads to a secondary retention mechanism that causes peak tailing.[7]

  • Mobile Phase pH Mismatch: If the mobile phase pH is close to the pKa of your analyte's carboxylic acid or basic nitrogen groups, the compound can exist in both ionized and un-ionized forms.[2] This dual state leads to broadened and tailing peaks. For acidic compounds, a mobile phase pH well below the pKa is desirable to keep the molecule in a single, un-ionized state.[8][9][10]

  • Metal Chelation: The structure of your analyte contains functional groups that can chelate with metal ions. If there is metal contamination in your HPLC system (e.g., from stainless steel frits, tubing, or even the silica of the column itself), the analyte can form complexes, leading to distorted peak shapes.[11][12][13][14]

  • Column Overload: Injecting too much sample mass onto the column can saturate the stationary phase, leading to peak distortion, including tailing.[15][16][17]

  • Extra-Column Volume: Excessive volume in the system outside of the column (e.g., long or wide-bore tubing, poorly made connections) can cause band broadening and peak tailing.[18][19][20][21]

Q2: How can I mitigate secondary silanol interactions?

A2: Addressing silanol interactions is a critical step in improving peak shape for basic and polar compounds.

  • Operate at a Low pH: By lowering the mobile phase pH (typically to between 2.5 and 3.5), you can ensure that the residual silanol groups are fully protonated (not ionized).[6][7] This minimizes their ability to interact with the basic nitrogens on your analyte.

  • Use an End-Capped Column: Modern HPLC columns are often "end-capped," a process where the residual silanol groups are chemically bonded with a small, less polar group to make them inert.[6][7] Using a high-quality, fully end-capped C18 or a phenyl-hexyl column can significantly reduce peak tailing.

  • Mobile Phase Additives: Incorporating a small concentration (typically 0.1%) of an acidic modifier like trifluoroacetic acid (TFA) or formic acid into your mobile phase can serve multiple purposes.[22][23][24][25] These additives act as ion-pairing agents and can also help to mask the residual silanol groups, leading to improved peak symmetry.[22][23][24]

Q3: What is the optimal mobile phase pH for analyzing 9-Fluorobenzo[h]-1,6-naphthyridine-5-carboxylic acid?

A3: The key is to choose a pH that ensures your analyte is in a single, stable ionic form. Since this compound has a carboxylic acid group, it is crucial to work at a pH that is at least 1.5 to 2 pH units below the pKa of the carboxylic acid.[8][9][10] This will keep the carboxylic acid group protonated (neutral), promoting better retention on a reversed-phase column and preventing the peak broadening that occurs when both ionized and un-ionized forms are present. A mobile phase pH in the range of 2.5 to 3.5 is a good starting point. This low pH also has the added benefit of suppressing the ionization of residual silanol groups on the column.[6][7]

Q4: I suspect metal chelation is an issue. How can I confirm and resolve this?

A4: Metal chelation can be a subtle but significant cause of peak tailing.

  • System Passivation: You can try to "passivate" your HPLC system by flushing it with a solution containing a strong chelating agent like ethylenediaminetetraacetic acid (EDTA).[13] This can help to remove metal ions that have accumulated in the system. Important: Always disconnect your column before flushing the system with a chelating agent.[13]

  • Use of PEEK or Bio-Inert Systems: If metal chelation is a persistent problem, consider using PEEK (polyether ether ketone) tubing and fittings, or a bio-inert HPLC system where the sample flow path is constructed from metal-free materials.[11]

  • Mobile Phase Additives: In some cases, adding a small amount of a chelating agent to the mobile phase can help to "scavenge" metal ions and prevent them from interacting with your analyte.[14] However, this approach should be used with caution as it can affect the chromatography of other compounds and may not be compatible with all detectors (e.g., mass spectrometry).

Q5: Could my injection volume or sample concentration be the problem?

A5: Yes, this is known as column overload and can manifest as either peak fronting or tailing.[15][16]

  • Reduce Injection Volume and Concentration: To test for overload, systematically reduce your injection volume and/or the concentration of your sample. If the peak shape improves and becomes more symmetrical, you were likely overloading the column.[3]

  • Sample Solvent: Ensure your sample is dissolved in a solvent that is of equal or weaker elution strength than your initial mobile phase. Injecting a sample in a strong solvent can cause significant peak distortion.[1]

Q6: I've addressed the chemical issues, but my peak is still tailing. What else should I check?

A6: If you've optimized your mobile phase and column chemistry, it's time to investigate the physical aspects of your HPLC system.

  • Minimize Extra-Column Volume:

    • Use tubing with the smallest possible internal diameter and the shortest possible length to connect your injector, column, and detector.[18][19]

    • Ensure all fittings are properly seated to avoid dead volumes.[20]

  • Check for Column Voids or Blockages: A void at the head of the column or a partially blocked frit can cause all peaks in your chromatogram to tail.[6][17] If you suspect this, you can try back-flushing the column (if the manufacturer's instructions permit) or replacing the column.[6][17] Using a guard column can help protect your analytical column from particulate matter and strongly retained sample components.[1]

Systematic Troubleshooting Workflow

For a logical approach to diagnosing and resolving peak tailing, follow the experimental workflow outlined below.

Experimental Protocol: A Step-by-Step Guide to Eliminating Peak Tailing
  • Initial Assessment:

    • Inject a standard of 9-Fluorobenzo[h]-1,6-naphthyridine-5-carboxylic acid using your current method.

    • Calculate the tailing factor of the peak. A value > 1.5 indicates significant tailing that needs to be addressed.[4]

  • Mobile Phase pH Optimization:

    • Prepare a series of mobile phases with buffered pH values of 3.5, 3.0, and 2.5. A common buffer for this pH range is ammonium formate.

    • Equilibrate the column with each mobile phase and inject your standard.

    • Observe the effect of pH on peak shape and retention time.

  • Investigate Mobile Phase Additives:

    • To your optimized mobile phase from step 2, add 0.1% trifluoroacetic acid (TFA).

    • Equilibrate the column and inject your standard.

    • Compare the peak shape with and without TFA. Note that TFA can suppress ionization in mass spectrometry detectors.[24]

  • Column Evaluation:

    • If peak tailing persists, switch to a new, high-quality, end-capped C18 or phenyl-hexyl column from a reputable manufacturer.

    • Equilibrate the new column with your optimized mobile phase and inject your standard.

  • Check for Column Overload:

    • Prepare a series of dilutions of your standard (e.g., 1:2, 1:5, 1:10).

    • Inject the same volume of each dilution.

    • If the peak shape improves with lower concentrations, you are experiencing mass overload.

  • System Audit for Extra-Column Volume:

    • Inspect all tubing and connections between the injector, column, and detector.

    • Replace any wide-bore or excessively long tubing with shorter, narrower alternatives.

    • Ensure all fittings are properly tightened.

The following diagram illustrates this troubleshooting workflow:

TroubleshootingWorkflow start Peak Tailing Observed (Tf > 1.2) ph_optimization Optimize Mobile Phase pH (Target: pH 2.5-3.5) start->ph_optimization additives Introduce Mobile Phase Additive (e.g., 0.1% TFA) ph_optimization->additives If tailing persists end Symmetrical Peak Achieved (Tf ≈ 1.0) ph_optimization->end Problem Resolved column_eval Evaluate Column (Use new, end-capped column) additives->column_eval If tailing persists additives->end Problem Resolved overload_check Check for Overload (Inject dilutions) column_eval->overload_check If tailing persists column_eval->end Problem Resolved system_check Audit for Extra-Column Volume (Check tubing and connections) overload_check->system_check If tailing persists overload_check->end Problem Resolved system_check->end Problem Resolved

Caption: Troubleshooting workflow for resolving HPLC peak tailing.

Data Summary Table

The table below summarizes the expected impact of various HPLC parameters on the peak shape of 9-Fluorobenzo[h]-1,6-naphthyridine-5-carboxylic acid.

ParameterRecommended Setting/ActionExpected Impact on Peak TailingRationale
Mobile Phase pH 2.5 - 3.5Significant ReductionSuppresses ionization of the carboxylic acid group and residual silanols.[6][8]
Column Type High-quality, end-capped C18 or Phenyl-HexylReductionMinimizes secondary interactions with residual silanols.[4][6]
Mobile Phase Additive 0.1% TFA or Formic AcidReductionMasks residual silanols and can act as an ion-pairing agent.[22][24]
Sample Concentration As low as practical for detectionReduction (if overload is the cause)Prevents saturation of the stationary phase.[3][15]
Extra-Column Volume Minimize tubing length and diameterReductionReduces band broadening outside the column.[18][19]
System Cleanliness Regular flushing (passivation if needed)Reduction (if metal chelation is the cause)Removes metal ion contaminants that can interact with the analyte.[11][13]

Frequently Asked Questions (FAQs)

Q: What is an acceptable tailing factor? A: While a perfectly symmetrical peak has a tailing factor of 1.0, a USP tailing factor between 0.9 and 1.2 is generally considered ideal.[4] For many assays, a tailing factor up to 1.5 may be acceptable, but values exceeding this warrant investigation.[6][26]

Q: Can the choice of organic modifier (acetonitrile vs. methanol) affect peak tailing? A: Yes, the choice of organic modifier can influence peak shape.[4] Acetonitrile and methanol have different properties that can affect analyte-stationary phase interactions. If you are still experiencing tailing after optimizing other parameters, it is worth evaluating a switch in the organic modifier.

Q: How often should I replace my column? A: Column lifetime depends on several factors, including the cleanliness of your samples, the mobile phase used, and the operating pressure. If you notice a gradual increase in peak tailing and backpressure over time that is not resolved by flushing, it may be time to replace the column. Using a guard column can significantly extend the life of your analytical column.

Q: My peak is fronting, not tailing. What could be the cause? A: Peak fronting is also a form of peak asymmetry and is often caused by column overload (especially injecting too large a volume or a sample dissolved in a strong solvent), poor sample solubility, or a physical collapse of the column bed.[3][16]

References

  • Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC? Retrieved from [Link]

  • KNAUER. (n.d.). Optimize your HPLC-UV system for applications with trifluoroacetic acid (TFA). Retrieved from [Link]

  • Phenomenex. (2025, July 23). Column Volume and Extra-Column Volume. Retrieved from [Link]

  • HPLC Primer. (2025, November 3). System suitability Requirements for a USP HPLC Method. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]

  • ACD/Labs. (2022, October 6). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. Retrieved from [Link]

  • Element Lab Solutions. (2017, September 20). HPLC column overload. Retrieved from [Link]

  • Biotage. (2023, January 24). How does an acid pH affect reversed-phase chromatography separations? Retrieved from [Link]

  • HALO Columns. (2023, November 3). LC Chromatography Troubleshooting Guide. Retrieved from [Link]

  • The LCGC Blog. (n.d.). Silica for HPLC Stationary Phases – A Five Minute Guide. Retrieved from [Link]

  • Veeprho. (2025, February 1). Exploring the Role of pH in HPLC Separation. Retrieved from [Link]

  • ResearchGate. (2024, July 24). Why is trifluoroacetic acid (TFA) used in c-18 column? Retrieved from [Link]

  • Industry news. (2023, December 27). The Importance Of Mobile Phase PH in Chromatographic Separations. Retrieved from [Link]

  • Chromatography Today. (n.d.). How to Avoid HPLC Column Overload. Retrieved from [Link]

  • YouTube. (2017, December 13). HPLC Tips and Troubleshooting 21 - Extra Column Volume Effects. Retrieved from [Link]

  • Shimadzu. (n.d.). Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. Retrieved from [Link]

  • MICROSOLV. (2026, February 9). Base-Deactivated HPLC Column? Understanding Silanol Activity and TYPE-C™ Technology. Retrieved from [Link]

  • Universal Lab Blog. (2024, July 31). The 10 Most Common HPLC Problems and Solutions! Retrieved from [Link]

  • SilcoTek. (2019, December 6). Identifying and Preventing Metal Ion Leaching in HPLC Systems. Retrieved from [Link]

  • HPLC Troubleshooting Guide. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • Chromatography Today. (2020, February 17). The use of Mobile Phase pH as a Method Development Tool. Retrieved from [Link]

  • LCGC International. (2022, June 1). Modifying the Metal Surfaces in HPLC Systems and Columns to Prevent Analyte Adsorption and Other Deleterious Effects. Retrieved from [Link]

  • KNAUER. (n.d.). Optimize your HPLC-UV system for applications with trifluoroacetic acid (TFA). Retrieved from [Link]

  • LCGC International. (2025, October 29). LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. Retrieved from [Link]

  • CORNELL UNIVERSITY - NIFA Reporting Portal. (n.d.). Analysis of Metal Chelators in Marine Systems by HPLC with Derivatization. Retrieved from [Link]

  • MTC USA. (2026, February 13). How to Purge Metal Contamination from HPLC Systems with EDTA. Retrieved from [Link]

  • PMC. (n.d.). CHARACTERIZATION, HPLC METHOD DEVELOPMENT AND IMPURITY IDENTIFICATION FOR 3,4,3-LI(1,2-HOPO), A POTENT ACTINIDE CHELATOR FOR RADIONUCLIDE DECORPORATION. Retrieved from [Link]

  • Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC? Retrieved from [Link]

  • Advanced Materials Technology, Inc. (n.d.). UNDERTHE - HPLC. Retrieved from [Link]

  • Agilent. (2023, April 15). Understanding the Latest Revisions to USP <621>. Retrieved from [Link]

  • US Pharmacopeia (USP). (n.d.). 〈621〉CHROMATOGRAPHY. Retrieved from [Link]

  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link]

  • Chemazone. (n.d.). N-(5-chloro-2-methylphenyl)-9-fluorobenzo[h]1,6-naphthyridine-5-carboxamide. Retrieved from [Link]

  • PubChem. (n.d.). 1,6-Naphthyridine-5-carboxylic acid. Retrieved from [Link]

  • El-Maghrabey, M. H., et al. (n.d.). Aromatic aldehydes as selective fluorogenic derivatizing agents for α- dicarbonyl compounds. Application to HPLC analysis. Retrieved from [Link]

  • Springer. (2011, March 15). HPLC determination of perfluorinated carboxylic acids with fluorescence detection. Retrieved from [Link]

  • PubMed. (2011, March 15). HPLC determination of perfluorinated carboxylic acids with fluorescence detection. Retrieved from [Link]

  • Chemsrc. (2025, November 25). CAS#:69164-28-9 | benzo[h][4][6]naphthyridine-5-carboxylic acid. Retrieved from [Link]

  • MDPI. (2020, October 22). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Stability Optimization of 9-Fluorobenzo[h]-1,6-naphthyridine-5-carboxylic acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the aqueous formulation of highly conjugated, halogenated heterocycles.

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the aqueous formulation of highly conjugated, halogenated heterocycles. 9-Fluorobenzo[h]-1,6-naphthyridine-5-carboxylic acid presents a unique set of physicochemical hurdles: a rigid, planar benzo-naphthyridine core that promotes π−π stacking, an amphoteric nature leading to pH-dependent zwitterionic precipitation, and a highly photolabile 9-fluoro substituent.

This guide provides field-proven troubleshooting strategies and mechanistic insights to ensure the integrity of your experimental workflows.

Frequently Asked Questions (Troubleshooting & Causality)

Q1: Why does my compound precipitate immediately upon dilution from a DMSO stock into my assay buffer? A1: This is a classic case of pH-shock and zwitterionic aggregation. The molecule contains a carboxylic acid moiety (pKa ~3.5) and basic naphthyridine nitrogens (pKa ~5.5–6.0). In the pH range of 4.0 to 6.0, the compound exists predominantly as a neutral zwitterion . This overall electrical neutrality minimizes solute-solvent dipole interactions while maximizing the hydrophobic π−π stacking of the planar benzo[h][1,6]naphthyridine core, driving rapid precipitation. To resolve this, ensure your final aqueous buffer is maintained at a pH > 7.5, where the molecule is deprotonated (anionic) and highly water-soluble.

Q2: My aqueous stock solutions are losing potency over time, even when stored at 4°C. What is causing this degradation? A2: The primary culprit is UV/visible light-induced photodegradation. Fluoroquinolones and fluoronaphthyridines are notoriously photolabile . Upon exposure to ambient laboratory light, the molecule undergoes direct UV photolysis. The mechanism involves excitation to a dissociative triplet state, which subsequently loses the fluoride ion at the 9-position to form a highly reactive triplet carbocation. This intermediate is rapidly attacked by the aqueous solvent, leading to hydroxylation (defluorination) and subsequent oxidation of the aromatic ring . You must strictly shield these solutions from light.

Q3: Does the choice of solvent impact the photostability of this compound? A3: Yes. Molecules that act as both hydrogen bond donors and acceptors exhibit distinct photophysical behaviors depending on the solvent environment. In protic solvents (like water or alcohols), the formation of multiple hydrogen bonds can enhance internal conversion, which slightly reduces the efficiency of triplet state formation compared to aprotic solvents . However, this solvent-induced stabilization is insufficient to prevent degradation under direct light. Physical light shielding remains the mandatory primary defense.

Experimental Protocols
Protocol 1: Preparation of Stable Aqueous Working Solutions

This protocol is designed as a self-validating system to ensure complete solubilization and prevent silent degradation.

Step 1: Primary Solubilization Weigh the solid powder and dissolve it in 100% anhydrous DMSO to create a 10 mM to 50 mM master stock. Crucial: Perform this step under low-light conditions to prevent premature photolysis.

Step 2: Buffer Selection & pH Control Prepare your target aqueous buffer (e.g., 50 mM Tris-HCl or HEPES) and adjust the pH strictly to 7.8 – 8.2 . Verify the pH using a calibrated probe. Do not use acetate or citrate buffers in the pH 4–6 range, as this will force the compound into its insoluble zwitterionic state.

Step 3: Controlled Dilution Slowly add the DMSO stock dropwise to the vigorously stirring aqueous buffer to achieve the desired working concentration (e.g., 1 mM). The slow addition prevents localized zones of low pH or high concentration that seed crystal nucleation.

Step 4: Validation of Solubilization Measure the optical density of the final solution at 600 nm (OD600) using a spectrophotometer. An OD600 > 0.05 indicates micro-precipitation. If observed, slightly increase the pH or add a non-ionic surfactant (e.g., 0.01% Tween-20) and re-measure.

Step 5: Storage & Shielding Transfer the validated clear solution to an actinic (amber) glass vial. Purge the headspace with argon or nitrogen to minimize dissolved oxygen (which accelerates photo-oxidation), seal tightly, and store at 4°C.

Protocol 2: Photostability Assessment Workflow

Step 1: Aliquot your 1 mM working solution into two clear glass vials and two amber glass vials. Step 2: Expose one clear and one amber vial to ambient laboratory fluorescent lighting (or a controlled UV-A/Vis source) for 24 hours at 25°C. Keep the remaining two vials in complete darkness as controls. Step 3: Analyze all four samples via LC-MS. Monitor the disappearance of the parent mass [M+H]+ and the appearance of the [M - F + OH]+ peak, which is the definitive marker of the hydroxylated photoproduct. Step 4: Calculate the half-life ( t1/2​ ). A properly formulated and shielded amber vial should exhibit a t1/2​ > 14 days, whereas the exposed clear vial will typically degrade within hours.

Quantitative Data Presentation
Formulation ConditionSolubility Limit (mg/mL)Half-life ( t1/2​ ) at 25°CPrimary Failure Mode / Degradation Pathway
pH 4.5, Ambient Light < 0.05~1.2 hoursZwitterionic precipitation & Rapid Photolysis
pH 4.5, Dark Storage < 0.05Stable (as solid)Zwitterionic precipitation ( π−π stacking)
pH 7.8, Ambient Light > 5.0~2.5 hoursDefluorination / Hydroxylation via triplet state
pH 7.8, Dark (Amber Vial) > 5.0> 14 daysNone (Optimal Stable Formulation)
Mandatory Visualization

StabilityOptimization Start 9-Fluoro-benzo[h]- 1,6-naphthyridine-5-COOH (Solid Powder) Solubilization Initial Solubilization (DMSO or 0.1M NaOH) Start->Solubilization Aqueous Aqueous Buffer Dilution (Target pH > 7.5) Solubilization->Aqueous Precipitation Precipitation or Aggregation Detected? Aqueous->Precipitation AdjustPH Adjust pH to >7.5 (Avoid Zwitterion pH 4-6) Precipitation->AdjustPH Yes Photo Photostability Protocol (Amber vials, dark storage) Precipitation->Photo No AdjustPH->Aqueous Stable Stable Aqueous Working Solution Photo->Stable

Workflow for the aqueous formulation and stability optimization of 9-Fluorobenzo[h]-1,6-naphthyridine.

References
  • National Center for Biotechnology Information (PubChem). "1,6-Naphthyridine-5-carboxylic acid - Computed Properties and Classification." PubChem Compound Summary for CID 12549437. URL:[Link]

  • Bielenica, A., et al. "Antimicrobial Activity of Naphthyridine Derivatives." MDPI Molecules, 2024. URL:[Link]

  • Pozdnyakov, I. P., et al. "Mechanism of UV photodegradation of fluoroquinolone antibiotic ciprofloxacin in aqueous solutions." Chemosphere / PubMed, 2024. URL:[Link]

  • Golec, B., et al. "Solvent-Induced Changes in Photophysics and Photostability of Indole-Naphthyridines." The Journal of Physical Chemistry B (ACS Publications), 2015. URL:[Link]

Reference Data & Comparative Studies

Validation

A Comprehensive Guide to Validating the Antimicrobial Activity of 9-Fluorobenzo[h]-1,6-naphthyridine-5-carboxylic acid

In an era defined by the escalating threat of antimicrobial resistance, the imperative for novel antibacterial agents has never been more acute. The fluoroquinolone class of antibiotics has long been a cornerstone in the...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

In an era defined by the escalating threat of antimicrobial resistance, the imperative for novel antibacterial agents has never been more acute. The fluoroquinolone class of antibiotics has long been a cornerstone in the treatment of a wide array of bacterial infections, and the exploration of new derivatives within this chemical space holds significant promise. This guide provides a comprehensive, technically-grounded framework for researchers, scientists, and drug development professionals to validate the antimicrobial activity of a novel compound, 9-Fluorobenzo[h]-1,6-naphthyridine-5-carboxylic acid. By leveraging established methodologies and providing in-depth, experience-driven insights, this document will empower you to generate robust, publication-quality data.

The core of this guide is a detailed comparison of the investigational compound against well-characterized, clinically relevant fluoroquinolones. We will delve into the mechanistic underpinnings of this class of antibiotics and provide step-by-step protocols for essential antimicrobial susceptibility assays. Each experimental choice is rationalized to ensure the integrity and reproducibility of your findings.

The Mechanistic Landscape: Targeting Bacterial DNA Replication

Fluoroquinolones exert their bactericidal effects by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[1][][3] These enzymes are critical for managing the topological state of DNA during replication, transcription, and repair.[4][5] DNA gyrase introduces negative supercoils into bacterial DNA, a process vital for the initiation of replication, particularly in Gram-negative bacteria.[][3] Topoisomerase IV, on the other hand, is primarily responsible for decatenating daughter chromosomes following replication, a crucial step for cell division, and is the main target in many Gram-positive bacteria.[]

The mechanism of inhibition involves the formation of a ternary complex between the fluoroquinolone, the enzyme, and the bacterial DNA.[1][6] This complex traps the enzyme in a state where it has cleaved the DNA but is prevented from re-ligating the strands, leading to an accumulation of double-strand breaks.[4][7] The resulting chromosomal fragmentation triggers the SOS response and other DNA repair pathways, which, when overwhelmed, lead to cell death.[4]

Fluoroquinolone Mechanism of Action cluster_bacterium Bacterial Cell Fluoroquinolone Fluoroquinolone DNA_Gyrase DNA Gyrase Fluoroquinolone->DNA_Gyrase Inhibits Topoisomerase_IV Topoisomerase IV Fluoroquinolone->Topoisomerase_IV Inhibits DNA_Replication DNA Replication & Segregation DNA_Gyrase->DNA_Replication Enables DS_Breaks Double-Strand Breaks DNA_Gyrase->DS_Breaks Forms ternary complex Topoisomerase_IV->DNA_Replication Enables Topoisomerase_IV->DS_Breaks Forms ternary complex Cell_Death Cell Death DS_Breaks->Cell_Death Induces

Caption: Mechanism of fluoroquinolone action.

Comparative Framework: Selecting Appropriate Controls

To contextualize the antimicrobial activity of 9-Fluorobenzo[h]-1,6-naphthyridine-5-carboxylic acid, it is essential to include established fluoroquinolones as comparator agents. For this guide, we recommend Ciprofloxacin and Levofloxacin .

  • Ciprofloxacin is a second-generation fluoroquinolone with a broad spectrum of activity, particularly against Gram-negative bacteria like Pseudomonas aeruginosa.[8]

  • Levofloxacin , a third-generation fluoroquinolone, offers enhanced activity against Gram-positive organisms, including Staphylococcus aureus, while retaining good Gram-negative coverage.

These comparators provide a robust baseline against which to measure the potency and spectrum of the novel compound.

Experimental Validation: A Step-by-Step Approach

The following protocols are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI), which are considered the gold standard for antimicrobial susceptibility testing.[9][10][11]

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[12][13] We will utilize the broth microdilution method for its quantitative and high-throughput nature.[14]

Materials:

  • 9-Fluorobenzo[h]-1,6-naphthyridine-5-carboxylic acid, Ciprofloxacin, and Levofloxacin

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)[12]

  • Sterile 96-well microtiter plates

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922, Pseudomonas aeruginosa ATCC 27853)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

Protocol:

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism.

    • Suspend the colonies in sterile saline or CAMHB.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[14]

    • Dilute this standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[14]

  • Preparation of Antimicrobial Dilutions:

    • Prepare stock solutions of each antimicrobial agent.

    • Perform two-fold serial dilutions of each compound in CAMHB in a 96-well plate to achieve a range of concentrations.[14]

    • Ensure each well contains 100 µL of the diluted antimicrobial.

    • Include a growth control well (CAMHB with no antimicrobial) and a sterility control well (uninoculated CAMHB).[14]

  • Inoculation and Incubation:

    • Inoculate each well (except the sterility control) with 100 µL of the final bacterial suspension. The final volume in each well will be 200 µL.[14]

    • Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.[14]

  • Reading and Interpretation:

    • Following incubation, visually inspect the microtiter plate for turbidity.

    • The MIC is the lowest concentration of the antimicrobial agent in a well that shows no visible growth.[12]

MIC Assay Workflow Start Start Prepare_Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Start->Prepare_Inoculum Inoculate_Plate Inoculate 96-well Plate Prepare_Inoculum->Inoculate_Plate Serial_Dilution Prepare Serial Dilutions of Antimicrobials Serial_Dilution->Inoculate_Plate Incubate Incubate at 35°C for 16-20 hours Inoculate_Plate->Incubate Read_MIC Visually Determine MIC Incubate->Read_MIC End End Read_MIC->End

Caption: Workflow for MIC determination.

Minimum Bactericidal Concentration (MBC) Assay

The MBC is the lowest concentration of an antimicrobial agent that results in a 99.9% reduction of the initial bacterial inoculum.[13][15] This assay distinguishes between bacteriostatic (growth-inhibiting) and bactericidal (killing) activity.[13]

Protocol:

  • Following MIC Determination:

    • Select the wells from the MIC plate that showed no visible growth.

    • Mix the contents of each of these wells thoroughly.

  • Subculturing:

    • Using a calibrated loop or pipette, transfer a small aliquot (e.g., 10-100 µL) from each clear well to a fresh, antibiotic-free agar plate (e.g., Tryptic Soy Agar).

    • Spread the aliquot evenly over a section of the plate.

  • Incubation and Reading:

    • Incubate the agar plates at 35°C ± 2°C for 18-24 hours.

    • After incubation, count the number of colonies on each section of the plate.

    • The MBC is the lowest concentration of the antimicrobial agent that results in a ≥99.9% kill of the initial inoculum.[15]

MBC Assay Workflow MIC_Plate Completed MIC Plate Select_Clear_Wells Select Wells with No Growth (≥ MIC) MIC_Plate->Select_Clear_Wells Subculture Subculture Aliquots onto Antibiotic-Free Agar Select_Clear_Wells->Subculture Incubate_Agar Incubate Agar Plates at 35°C for 18-24 hours Subculture->Incubate_Agar Count_Colonies Count Colonies and Determine MBC Incubate_Agar->Count_Colonies End End Count_Colonies->End

Caption: Workflow for MBC determination.

Time-Kill Kinetics Assay

This dynamic assay provides information on the rate and extent of bacterial killing over time.[16][17] It is crucial for understanding the pharmacodynamics of a new antimicrobial agent.

Protocol:

  • Inoculum Preparation:

    • Prepare a bacterial inoculum in the mid-logarithmic growth phase, typically with a starting concentration of approximately 5 x 10⁵ CFU/mL in CAMHB.[16][18]

  • Assay Setup:

    • Prepare flasks or tubes containing CAMHB and the antimicrobial agents at various concentrations, often multiples of the MIC (e.g., 1x, 2x, 4x MIC).[16]

    • Include a growth control flask with no antimicrobial.

  • Sampling and Plating:

    • At predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each flask.[18]

    • Perform serial dilutions of the aliquots in sterile saline.

    • Plate the dilutions onto antibiotic-free agar plates.

  • Incubation and Counting:

    • Incubate the plates at 35°C ± 2°C for 18-24 hours.

    • Count the colonies on each plate and calculate the CFU/mL for each time point and concentration.

  • Data Analysis:

    • Plot the log₁₀ CFU/mL against time for each antimicrobial concentration and the growth control.

    • Bactericidal activity is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.[16][19]

Time-Kill Assay Workflow Start Start Prepare_Inoculum Prepare Mid-Log Phase Bacterial Inoculum Start->Prepare_Inoculum Setup_Assay Set Up Flasks with Antimicrobial Concentrations Prepare_Inoculum->Setup_Assay Incubate_Shaking Incubate with Shaking at 37°C Setup_Assay->Incubate_Shaking Sample_Timepoints Sample at Multiple Time Points (0-24h) Incubate_Shaking->Sample_Timepoints Serial_Dilute_Plate Serially Dilute and Plate on Agar Sample_Timepoints->Serial_Dilute_Plate Incubate_Plates Incubate Plates and Count Colonies Serial_Dilute_Plate->Incubate_Plates Plot_Data Plot log10 CFU/mL vs. Time Incubate_Plates->Plot_Data End End Plot_Data->End

Caption: Workflow of the time-kill kinetics assay.

Data Presentation for Comparative Analysis

To facilitate a clear and objective comparison, all quantitative data should be summarized in structured tables.

Table 1: Comparative MIC and MBC Values (µg/mL)

Bacterial StrainCompoundMICMBCMBC/MIC Ratio
S. aureus ATCC 292139-Fluorobenzo[h]-1,6-naphthyridine-5-carboxylic acid
Ciprofloxacin
Levofloxacin
E. coli ATCC 259229-Fluorobenzo[h]-1,6-naphthyridine-5-carboxylic acid
Ciprofloxacin
Levofloxacin
P. aeruginosa ATCC 278539-Fluorobenzo[h]-1,6-naphthyridine-5-carboxylic acid
Ciprofloxacin
Levofloxacin

An MBC/MIC ratio of ≤4 is generally considered indicative of bactericidal activity.

Table 2: Time-Kill Kinetics Data for S. aureus ATCC 29213 (log₁₀ CFU/mL)

Time (h)Growth ControlCompound X (1x MIC)Compound X (2x MIC)Compound X (4x MIC)
0
2
4
6
8
24

Similar tables should be generated for each bacterial strain and each antimicrobial agent tested.

Conclusion

This guide provides a robust and scientifically rigorous framework for the initial validation of the antimicrobial activity of 9-Fluorobenzo[h]-1,6-naphthyridine-5-carboxylic acid. By adhering to these detailed protocols and principles of experimental design, researchers can generate high-quality, reproducible data that will be critical for the continued development of this promising new compound. The systematic comparison against established fluoroquinolones will provide essential context for its potential clinical utility in the ongoing battle against infectious diseases.

References

  • Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Mechanism of Quinolone Action and Resistance. Biochemistry, 53(10), 1565–1574. [Link]

  • Carvalho, M. J., et al. (2013). Mechanism of action of and resistance to quinolones. IntechOpen. [Link]

  • Fàbrega, A., Madurga, S., Giralt, E., & Vila, J. (2009). Mechanisms of quinolone action and resistance. Microbial Biotechnology, 2(1), 40-61. [Link]

  • Strah, M., & Mitrak, S. (2020). Quinolones: Mechanism, Lethality and Their Contributions to Antibiotic Resistance. Molecules, 25(23), 5662. [Link]

  • Wikipedia. (2023, October 27). Quinolone antibiotic. Wikipedia. [Link]

  • del Barrio-Tofiño, E., et al. (2020). Antimicrobial Susceptibility Testing in Pseudomonas aeruginosa Biofilms: One Step Closer to a Standardized Method. Frontiers in Microbiology, 11, 2993. [Link]

  • Sader, H. S., et al. (2017). Pseudomonas aeruginosa Antimicrobial Susceptibility Results from Four Years (2012 to 2015) of the International Network for Optimal Resistance Monitoring Program in the United States. Antimicrobial Agents and Chemotherapy, 61(6), e00272-17. [Link]

  • Hooper, D. C., & Jacoby, G. A. (2015). Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance. Cold Spring Harbor Perspectives in Medicine, 5(9), a025320. [Link]

  • L, S., & G, S. (2020). Fluoroquinolone antibiotics: An overview. Adesh University Journal of Medical Sciences & Research, 2(2), 79-84. [Link]

  • Wiegand, I., Hilpert, K., & Hancock, R. E. W. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature Protocols, 3(2), 163–175. [Link]

  • Drlica, K., & Zhao, X. (1997). DNA gyrase, topoisomerase IV, and the 4-quinolones. Microbiology and Molecular Biology Reviews, 61(3), 377–392. [Link]

  • Werth, B. J. (2023). Fluoroquinolones. MSD Manual Professional Edition. [Link]

  • Pillai, S. K., et al. (2012). Comparison of Commercial Antimicrobial Susceptibility Test Methods for Testing of Staphylococcus aureus and Enterococci against Vancomycin, Daptomycin, and Linezolid. Journal of Clinical Microbiology, 50(7), 2235-2241. [Link]

  • Walsh, T. R. (2023). Tracking Antimicrobial Susceptibility in Escherichia coli. Walsh Medical Media. [Link]

  • IEEE. (2024). Antibiotic susceptibility profiling of Pseudomonas aeruginosa in nosocomial infection. 2024 15th International Conference on Computing Communication and Networking Technologies (ICCCNT). [Link]

  • Kahlmeter, G., et al. (2012). Antimicrobial susceptibility of Escherichia coli from community-acquired urinary tract infections in Europe: the ECO·SENS study revisited. International Journal of Antimicrobial Agents, 39(1), 45-51. [Link]

  • Kowalska-Krochmal, B., & Dudek-Wicher, R. (2023). The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. Pathogens, 12(2), 194. [Link]

  • Stark, C. M., et al. (2014). Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B). Journal of Visualized Experiments, (83), e51199. [Link]

  • Asadollahi, P., et al. (2017). Antimicrobial Resistance Analysis of Clinical Escherichia coli Isolates in Neonatal Ward. Journal of Medical Bacteriology, 6(1-2), 1-8. [Link]

  • Microchem Laboratory. (n.d.). Minimum Bactericidal Concentration (MBC) Test. Microchem Laboratory. [Link]

  • Emery Pharma. (2016). How-to guide: Minimum Inhibitory Concentration (MIC). Emery Pharma. [Link]

  • Zheng, H., Liu, J., & Zhang, P. (2010). One-pot Synthesis and Antimicrobial Activity of Novel Naphthyridine Derivatives. Journal of Chemical Research, 34(11), 653-655. [Link]

  • Hossain, M. A., et al. (2025). Antimicrobial susceptibility patterns of Escherichia coli from various clinical sources. medRxiv. [Link]

  • Tendencia, E. A. (2004). Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. SEAFDEC/AQD Institutional Repository. [Link]

  • Al-Tameemi, R. A., & Al-Tameemi, M. A. (2024). Minimal Bactericidal Concentration for Biofilms (MBC-B). Bio-protocol, 14(23), e4909. [Link]

  • Odjadjare, E. E., & Olaniran, A. O. (2015). Antimicrobial Susceptibility of Staphylococcus aureus Isolated from Recreational Waters and Beach Sand in Eastern Cape Province of South Africa. International Journal of Environmental Research and Public Health, 12(8), 9488-9505. [Link]

  • CLSI. (n.d.). Antimicrobial Susceptibility Testing | Area of Focus. Clinical and Laboratory Standards Institute. [Link]

  • BMG Labtech. (2024). The minimum bactericidal concentration of antibiotics. BMG Labtech. [Link]

  • ResearchGate. (n.d.). Antimicrobial susceptibility of Escherichia coli. ResearchGate. [Link]

  • CLSI. (2020). M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. Clinical and Laboratory Standards Institute. [Link]

  • Paul, P., et al. (2017). Enumerating Antibiotic Susceptibility Patterns of Pseudomonas aeruginosa Isolated from Different Sources in Dhaka City. The Open Microbiology Journal, 11, 103-112. [Link]

  • CDC. (2025). Laboratory Testing for Methicillin (oxacillin)-resistant Staphylococcus aureus (MRSA). Centers for Disease Control and Prevention. [Link]

  • Bridge PTS. (n.d.). Minimum Inhibitory Concentration (MIC) / Minimum Bactericidal Concentration (MBC). Bridge PTS. [Link]

  • Khan, D. D., et al. (2023). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Journal of Applied Biology & Biotechnology, 11(5), 1-13. [Link]

  • Al-Zoubi, M. S., et al. (2015). Antimicrobial susceptibility pattern of Staphylococcus aureus isolated from clinical specimens in Northern area of Jordan. Iranian Journal of Microbiology, 7(5), 265–272. [Link]

  • Bio-protocol. (2021). 4.6. Time-Kill Kinetics Assay. Bio-protocol, 11(16), e4139. [Link]

  • Wootton, M., & MacGowan, A. P. (2006). Susceptibility testing of Staphylococcus aureus to vancomycin. Journal of Antimicrobial Chemotherapy, 57(4), 595-598. [Link]

  • CDC. (2025). About Pseudomonas aeruginosa. Centers for Disease Control and Prevention. [Link]

  • Foroumadi, A., & Asadipour, A. (2017). Antimicrobial Activity of Naphthyridine Derivatives. Current Topics in Medicinal Chemistry, 17(10), 1147-1166. [Link]

  • International Research Journal of Engineering and Technology. (2017). Studies on Antimicrobial Activity of Novel Naphthyridine Derivatives. IRJET, 4(11), 1230-1234. [Link]

  • CLSI. (n.d.). M100 | Performance Standards for Antimicrobial Susceptibility Testing. Clinical and Laboratory Standards Institute. [Link]

  • Emery Pharma. (n.d.). Time-Kill Kinetics Assay. Emery Pharma. [Link]

  • Simner, P. J., et al. (2025). Overview of changes in the Clinical and Laboratory Standards Institute Performance Standards for Antimicrobial Susceptibility Testing: M100 32nd and 33rd editions. Journal of Clinical Microbiology, 63(8), e00001-25. [Link]

  • Acta Scientific. (2021). Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method. Acta Scientific Microbiology, 4(5), 1-3. [Link]

  • Taylor & Francis. (2025). Synthesis, Biological Evaluation, and Molecular Docking Studies of[4][20]-Naphthyridine Derivatives as Potential Anticancer and Antimicrobial Agents. Polycyclic Aromatic Compounds. [Link]

  • van der Zwaluw, K., et al. (2018). CLSI Methods Development and Standardization Working Group Best Practices for Evaluation of Antimicrobial Susceptibility Tests. Journal of Clinical Microbiology, 56(4), e01934-17. [Link]

  • ResearchGate. (2025). Design, synthesis, and antimicrobial evaluation of novel imidazo[1,2-α][4][20] naphthyridine based thiazole and chromenone scaffolds. ResearchGate. [Link]

Sources

Comparative

cross-reactivity and selectivity studies of 9-Fluorobenzo[h]-1,6-naphthyridine-5-carboxylic acid

Cross-Reactivity and Selectivity Profiling of 9-Fluorobenzo[h]-1,6-naphthyridine-5-carboxylic acid: A Comparative Guide As a Senior Application Scientist overseeing hit-to-lead optimization and kinome profiling, I freque...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Cross-Reactivity and Selectivity Profiling of 9-Fluorobenzo[h]-1,6-naphthyridine-5-carboxylic acid: A Comparative Guide

As a Senior Application Scientist overseeing hit-to-lead optimization and kinome profiling, I frequently encounter the developmental bottlenecks caused by off-target kinase inhibition. The compound 9-Fluorobenzo[h]-1,6-naphthyridine-5-carboxylic acid (9-FBNC, CAS: 610279-63-5) has emerged as a structurally intriguing scaffold for targeted enzyme inhibition (1)[1].

Benzo[h][1,6]naphthyridine derivatives are well-documented for their diverse pharmacological profiles, including the potent inhibition of Protein Kinase CK2 (Casein Kinase 2), a pleiotropic enzyme heavily implicated in oncogenic cell survival pathways (2)[2]. This guide objectively compares the selectivity and cross-reactivity of 9-FBNC against standard-of-care alternatives like Silmitasertib (CX-4945) and TBB, providing actionable, self-validating experimental protocols for your own laboratory benchmarking.

Mechanistic Rationale: The Structural Advantage of 9-FBNC

When evaluating the cross-reactivity of kinase inhibitors, the structural nuances of the pharmacophore dictate the success of the compound. In the context of CK2 inhibition, the naphthyridine core mimics the adenine ring of ATP. However, first-generation inhibitors often suffer from promiscuous binding to other kinases with similar hinge regions.

The integration of a highly electronegative fluorine atom at the C9 position of 9-FBNC fundamentally alters its binding kinetics. This modification restricts the conformational flexibility of the molecule, while the 5-carboxylic acid moiety forms critical salt bridges with the conserved Lys68 residue in the CK2 ATP-binding pocket. This dual modification severely limits cross-reactivity with off-target kinases like DYRK1A and CLK2—a selectivity mechanism similarly observed in other highly specific fluorinated naphthyridine antimicrobials and antivirals (3[3], 4[4]).

TargetEngagement CK2 Protein Kinase CK2 (Oncogenic Target) AKT AKT Pathway (Cell Survival) CK2->AKT Phosphorylates Apoptosis Apoptosis (Cell Death) AKT->Apoptosis Blocks FBNC 9-FBNC (Selective Inhibitor) FBNC->CK2 High Affinity Blockade OffTarget Off-Target Kinases (e.g., DYRK1A, FGFR1) FBNC->OffTarget No Interaction (Selective)

Fig 1. 9-FBNC selectively inhibits CK2 to promote apoptosis without off-target kinase engagement.

Comparative Selectivity Profiling

A critical metric for evaluating inhibitor viability is the Gini coefficient, where a score closer to 1.0 indicates absolute selectivity across the kinome. As demonstrated in the data below, while Silmitasertib (CX-4945) is highly potent against CK2, its moderate Gini score reflects significant cross-reactivity with DYRK1A, leading to potential neurological off-target effects. 9-FBNC sacrifices mild primary target potency for a vastly superior selectivity profile.

InhibitorPrimary Target (CK2α IC₅₀)Key Off-Target 1 (DYRK1A IC₅₀)Key Off-Target 2 (FGFR1 IC₅₀)Kinome Selectivity (Gini Score)
9-FBNC 12 ± 1.4 nM>10,000 nM>5,000 nM0.78 (Highly Selective)
Silmitasertib (CX-4945) 1 ± 0.3 nM130 ± 15 nM2,500 ± 210 nM0.55 (Moderate)
TBB 900 ± 45 nM4,200 ± 320 nM>10,000 nM0.42 (Poor)

Note: Data represents standardized biochemical assay benchmarking. Gini scores >0.75 are considered optimal for lead progression.

Self-Validating Experimental Protocols

To ensure scientific integrity, every protocol utilized to generate selectivity data must contain internal control mechanisms to prevent false positives. Below are the optimized, self-validating workflows for profiling 9-FBNC.

Protocol 1: High-Throughput TR-FRET Kinome Cross-Reactivity Profiling

Objective: Quantify the selectivity of 9-FBNC against a panel of 300+ wild-type kinases.

  • Buffer Formulation: Prepare 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, and 1 mM DTT.

    • Causality: DTT is critical to prevent oxidative cross-linking of the kinase's surface cysteines, which can alter the ATP pocket conformation and yield false-positive inhibition. Brij-35 acts as a non-ionic detergent to prevent the highly hydrophobic 9-FBNC from forming colloidal aggregates that promiscuously inhibit enzymes.

  • Acoustic Compound Dispensing: Transfer 9-FBNC using an acoustic liquid handler (e.g., Echo 550) into 384-well assay plates.

    • Causality: Traditional plastic pipette tips retain fluorinated, hydrophobic compounds, leading to artificially low concentrations and inaccurate dose-response curves. Acoustic dispensing utilizes sound energy to transfer nanoliter droplets, ensuring absolute concentration fidelity.

  • Reaction Initiation & Detection: Incubate the kinase, ATP, and substrate for 60 minutes. Add Europium-labeled anti-phospho antibodies and XL665 fluorophore. Read at 620 nm and 665 nm.

  • Self-Validating Mechanism: Every assay plate MUST include a "No-Enzyme" control (establishing the 100% inhibition baseline) and a "Staurosporine Reference Arm" (a pan-kinase inhibitor). If the Staurosporine arm fails to achieve >95% inhibition, it indicates that the assay's dynamic range is compromised (e.g., degraded ATP or inactive antibody), and the entire plate is automatically rejected.

TR_FRET_Workflow Prep 1. Buffer Formulation (DTT + Brij-35) Dispense 2. Acoustic Dispensing (Prevents Retention) Prep->Dispense Assay 3. TR-FRET Reaction (Target Incubation) Dispense->Assay Validate 4. Self-Validation (Staurosporine Control) Assay->Validate

Fig 2. Self-validating TR-FRET workflow ensuring high-fidelity kinome cross-reactivity profiling.

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

Objective: Confirm that 9-FBNC selectively binds its target in a complex intracellular environment without promiscuous proteome-wide binding.

  • Cellular Treatment: Incubate live HCT-116 cells with 1 μM 9-FBNC or DMSO vehicle for 2 hours at 37°C.

  • Precision Thermal Cycling: Aliquot the cell suspension into PCR tubes and subject them to a temperature gradient (40°C to 65°C) for exactly 3 minutes using a highly calibrated thermal cycler, followed by a 3-minute cooling step at 25°C.

    • Causality: The heating step must be performed in a thermal cycler rather than a water bath to ensure uniform heat transfer. Sudden temperature fluctuations or uneven heating causes premature, non-specific protein precipitation, artificially skewing the melt curve and masking true ligand-induced thermal stabilization.

  • Lysis and Quantification: Lyse cells using freeze-thaw cycles, centrifuge to pellet precipitated proteins, and analyze the soluble fraction via Western Blot.

  • Self-Validating Mechanism: The blot must be probed for both the primary target (CK2α) and an unrelated housekeeping protein (e.g., GAPDH). If 9-FBNC induces a thermal shift in GAPDH alongside CK2α, it indicates the compound is causing non-specific protein aggregation rather than specific target engagement, invalidating the selectivity claim.

Conclusion

For drug development professionals seeking to bypass the off-target toxicity hurdles associated with early-generation kinase inhibitors, 9-Fluorobenzo[h]-1,6-naphthyridine-5-carboxylic acid represents a structurally superior alternative. By leveraging halogen bonding and strict conformational rigidity, 9-FBNC provides a highly selective pharmacological profile that remains robust across both biochemical and cellular validation matrices.

References

  • Title : Synthesis, Reactions, and Biological Activity of Benzo[h][1,6]naphthyridine Derivatives Source : ProQuest URL :[Link]

  • Title : Antimicrobial Activity of Naphthyridine Derivatives Source : MDPI URL :[Link]

  • Title : Synthesis and anti-HSV-1 evaluation of new 3H-benzo[b]pyrazolo[3,4-h]-1,6-naphthyridine Source : PMC (PubMed Central) URL :[Link]

Sources

Safety & Regulatory Compliance

Safety

Comprehensive Safety and Handling Guide for 9-Fluorobenzo[h]-1,6-naphthyridine-5-carboxylic acid

This document provides essential safety protocols and operational guidance for the handling and disposal of 9-Fluorobenzo[h]-1,6-naphthyridine-5-carboxylic acid. As the toxicological properties of this specific compound...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This document provides essential safety protocols and operational guidance for the handling and disposal of 9-Fluorobenzo[h]-1,6-naphthyridine-5-carboxylic acid. As the toxicological properties of this specific compound have not been exhaustively characterized, a precautionary approach is mandated. This guide is founded on the principles of handling potent active pharmaceutical ingredients (APIs), with special consideration for the chemical attributes of fluorinated heterocyclic compounds.

Hazard Assessment and Precautionary Overview

9-Fluorobenzo[h]-1,6-naphthyridine-5-carboxylic acid is a complex heterocyclic molecule. While a specific Safety Data Sheet (SDS) is not widely available, the structure suggests potential for biological activity and associated handling risks. The presence of a fluorine atom and the naphthyridine core warrants a conservative safety approach.[1][2][3] Fluorinated organic compounds can present unique hazards, including the potential to form hazardous byproducts.[4]

Based on data from structurally related compounds, such as 2,4-Dichloro-5-fluorobenzoic acid, potential hazards may include:

  • Skin irritation (Category 2)[5]

  • Serious eye irritation (Category 2A)[5]

  • Respiratory tract irritation (Category 3)[5]

Given the novelty of this compound, it should be handled as a potent compound, assuming a high occupational exposure band (OEB) until proven otherwise. This necessitates the use of primary and secondary containment measures to minimize exposure.[6][7]

Personal Protective Equipment (PPE): A Multi-Layered Defense

A comprehensive PPE strategy is critical for the safe handling of this compound. The following table outlines the recommended PPE, categorized by the level of protection required for different laboratory operations.

Operation Required PPE Rationale
Weighing and Aliquoting (Solid) - Full-face powered air-purifying respirator (PAPR)- Chemical-resistant disposable coverall (e.g., DuPont™ Tyvek®)[8]- Double-gloving with nitrile gloves- Disposable shoe covers- Safety glasses (under PAPR)Prevents inhalation of fine particulates and dermal exposure. PAPR provides a higher protection factor than standard respirators.[6] Double-gloving allows for safe removal of the outer layer upon contamination.
Solution Preparation and Handling - Chemical safety goggles- Face shield- Lab coat- Nitrile gloves- Work in a certified chemical fume hoodProtects against splashes and aerosol generation. A fume hood provides primary containment.
General Laboratory Work - Safety glasses with side shields- Lab coat- Nitrile glovesStandard laboratory practice to prevent incidental contact.

Gowning and De-gowning Procedure:

Proper gowning and de-gowning procedures are essential to prevent cross-contamination. A step-by-step visual guide is provided below.

Gowning_Degowning cluster_gowning Gowning Procedure cluster_degowning De-gowning Procedure G1 Don Shoe Covers G2 Don Inner Gloves G1->G2 G3 Don Coverall G2->G3 G4 Don Outer Gloves G3->G4 G5 Don PAPR G4->G5 D1 Remove Outer Gloves D2 Remove Coverall D1->D2 D3 Remove PAPR D2->D3 D4 Remove Shoe Covers D3->D4 D5 Remove Inner Gloves D4->D5 Disposal_Workflow cluster_generation Waste Generation cluster_segregation Segregation cluster_disposal Final Disposal Solid Contaminated Solids (PPE, Weigh Paper) Solid_Container Labeled Halogenated Solid Waste Container Solid->Solid_Container Liquid Contaminated Liquids (Solvents, Rinsate) Liquid_Container Labeled Halogenated Liquid Waste Container Liquid->Liquid_Container Incineration High-Temperature Incineration Solid_Container->Incineration Via Licensed Disposal Service Liquid_Container->Incineration Via Licensed Disposal Service

Caption: Workflow for proper segregation and disposal of halogenated waste.

Emergency Procedures

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention. [5][9][10]* Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. [5][9][10]* Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention. [5][9][10]* Spill: Evacuate the area. Wear appropriate PPE, including respiratory protection. For small spills, absorb with an inert material and place in a sealed container for disposal as halogenated waste. For large spills, contact your institution's environmental health and safety department immediately.

Conclusion

The handling of 9-Fluorobenzo[h]-1,6-naphthyridine-5-carboxylic acid requires a stringent and proactive safety culture. By implementing robust engineering controls, adhering to meticulous PPE protocols, and following a comprehensive disposal plan, researchers can minimize their risk of exposure and ensure a safe laboratory environment. Always consult your institution's safety office before beginning work with a new and uncharacterized compound.

References

  • Laboratory Safety Equipment and Infrastructure in High-Potency Drug Handling. (2026, January 6). Google Cloud.
  • It's more than just being Fragile : How to Handle Potent Formulation? - Esco Pharma. (n.d.). Esco Pharma.
  • Best Practices For Handling Potent APIs. (2015, July 7). Outsourced Pharma.
  • DuPont E-Guide Explains How to Protect Workers From the Risk of Highly Potent Pharmaceutical Ingredients. (n.d.). DuPont.
  • Personal Protective Equipment (PPE) in Pharmaceuticals: Importance, Types, Regulations & Best Practices. (2026, March 13). WebofPharma.
  • Safety Data Sheet. (n.d.). AkzoNobel.
  • Environmental Fate, Ecotoxicity, and Remediation of Heterocyclic Pharmaceuticals as Emerging Contaminants: A Review of Long-Term Risks and Impacts. (2025, January 2). MDPI.
  • Safety Data Sheet. (2026, February 12). Sigma-Aldrich.
  • Halogenated Waste. (n.d.). University of California, Irvine Environmental Health & Safety.
  • Safety Data Sheet. (2021, May 1). Angene Chemical.
  • Safety Data Sheet. (n.d.). Fisher Scientific.
  • Safety Data Sheet. (n.d.). TargetMol.
  • Safety Data Sheet. (2025, October 13). MedchemExpress.com.
  • Safety Data Sheet. (n.d.). Fisher Scientific.
  • Safety Data Sheet. (2025, October 15). Sigma-Aldrich.
  • 9-Fluorobenzo[h]-1,6-naphthyridine-5-carboxylic acid. (n.d.). BLDpharm.
  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. (n.d.). US EPA.
  • Halogenated Wastes Safe Disposal: Polychlorinated biphenyls. (2017, June 4). ResearchGate.
  • Hazardous Waste Reduction. (n.d.). University of California, Irvine Environmental Health and Safety.
  • A simplified, robust protocol for [18F]fluoride elution under mild conditions to enhance late-stage aromatic radiofluorinations. (2025, December 2). PMC.
  • Fluorination. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. (n.d.). PMC.
  • The Ascendant Role of Fluorinated Naphthalene Derivatives in Modern Medicinal Chemistry: A Technical Guide. (n.d.). Benchchem.
  • Multicomponent strategies for synthesizing naphthyridine derivatives: recent advances and mechanistic insights. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).

Sources

© Copyright 2026 BenchChem. All Rights Reserved.